2-Methoxy-5-(trifluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUSRLUGUVDNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344947 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-65-5 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of 2-Methoxy-5-(trifluoromethyl)aniline?
An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, and safety information for this compound (CAS No: 349-65-5). This aniline derivative is a key building block in the synthesis of pharmaceuticals and agrochemicals, valued for the unique electronic properties conferred by its methoxy and trifluoromethyl substituents.[1][2]
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a crystalline powder ranging in color from white to beige or brown.[2][3][4] The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity.[1] It is generally soluble in organic solvents.[1]
| Property | Value | Source(s) |
| CAS Number | 349-65-5 | [1][2][3][5][6] |
| Molecular Formula | C₈H₈F₃NO | [1][2][7][8] |
| Molecular Weight | 191.15 g/mol | [2][6][7][8] |
| IUPAC Name | This compound | [6] |
| Synonyms | 3-Amino-4-methoxybenzotrifluoride, 2-Amino-4-(trifluoromethyl)anisole | [1][2] |
| Appearance | White to beige-gray to brown crystalline powder | [2][3][4] |
| Melting Point | 58-62 °C | [2][4][9] |
| Boiling Point | 230.1 ± 40.0 °C (Predicted) 122 °C / 4 mmHg (lit.) | [3][9][10] |
| Density | 1.26 - 1.28 g/cm³ (estimate) | [3][9][11] |
| pKa | 3.31 ± 0.10 (Predicted) | [3][9][12] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Technique | Data | Source(s) |
| Mass Spectrometry (ESI-MS) | m/z: 192.1 (MH⁺) | [3][4][5] |
| Mass Spectrometry (GC-MS) | Major fragments at m/z: 191, 176, 148, 133 | [6] |
| NMR Spectroscopy | ¹H NMR and ¹³C NMR spectral data are available for reference. | [6][13] |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is governed by the interplay of its three key functional groups: the amino group (-NH₂), the methoxy group (-OCH₃), and the trifluoromethyl group (-CF₃).
-
Amino Group: The primary amine is a nucleophilic center and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation.
-
Aromatic Ring: The methoxy group is an electron-donating group, activating the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl group is a strong electron-withdrawing group, which deactivates the ring. The overall reactivity and regioselectivity of ring substitutions are a balance of these competing effects.
-
Trifluoromethyl Group: This group enhances the compound's lipophilicity and metabolic stability, properties that are highly desirable in drug discovery.[1] It also influences the basicity of the amino group.
-
Applications in Synthesis: This compound is a versatile intermediate. The electron-donating properties of the methoxy group facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.[2] It is notably used in the synthesis of biologically active molecules and advanced materials.[2]
References
- 1. CAS 349-65-5: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 349-65-5 [m.chemicalbook.com]
- 4. This compound | 349-65-5 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-メトキシ-5-(トリフルオロメチル)アニリン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. 349-65-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. This compound | 349-65-5 [amp.chemicalbook.com]
- 13. This compound(349-65-5) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-65-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethyl)aniline, with the CAS Registry Number 349-65-5, is an important fluorinated aromatic amine that serves as a critical building block in the synthesis of a wide range of biologically active molecules.[1][2] Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct chemical properties that are highly valued in medicinal chemistry and materials science.[1] The trifluoromethyl moiety, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this versatile intermediate, with a focus on its role in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 349-65-5 | [1][2] |
| Molecular Formula | C₈H₈F₃NO | [1][2] |
| Molecular Weight | 191.15 g/mol | [1][2] |
| Appearance | White to beige-greyish or brownish crystalline powder | Sigma-Aldrich |
| Melting Point | 58-60 °C | [3] |
| Boiling Point | 230.1 ± 40.0 °C (Predicted) | ChemicalBook |
| Density | 1.28 g/cm³ | ChemicalBook |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. | Ningbo Inno Pharmchem Co., Ltd |
| pKa | 3.31 ± 0.10 (Predicted) | ChemicalBook |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. While a publicly available, comprehensive peer-reviewed spectral analysis is limited, typical spectral data are as follows:
| Spectroscopy | Data | Source(s) |
| ¹H NMR | Spectra available for viewing. | [4] |
| ¹³C NMR | Spectra available for viewing. | [1] |
| IR Spectroscopy | Spectra available for viewing. | [5] |
| Mass Spectrometry | ESI-MS m/z: 192.1 [M+H]⁺ | [6] |
Synthesis and Reactivity
Synthesis
This compound is commonly synthesized via the catalytic hydrogenation of its nitro precursor, 4-methoxy-3-nitrobenzotrifluoride. This high-yielding reaction provides a direct route to the desired aniline.[6]
Experimental Protocol: Synthesis of this compound [6]
-
Materials:
-
4-Methoxy-3-nitrobenzotrifluoride
-
10% Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
-
Procedure:
-
A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is prepared in a suitable reaction vessel.
-
A catalytic amount of 10% Pd/C (10% loading) is added to the solution.
-
The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is dried under vacuum to yield this compound as an off-white solid.
-
-
Yield: 99%[6]
-
Characterization: The product can be characterized by mass spectrometry, which should show a peak at m/z 192.1 corresponding to the protonated molecule [M+H]⁺.[6]
Reactivity
The reactivity of this compound is governed by the interplay of its functional groups. The amino group is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. The aromatic ring is activated towards electrophilic substitution by the methoxy group, although the strongly deactivating trifluoromethyl group modulates this effect. The compound is a key precursor for the synthesis of heterocyclic systems, most notably quinazolines.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer agents.[7] Its derivatives have been shown to target key signaling pathways implicated in tumor growth and proliferation.
Intermediate for Quinazoline-Based Kinase Inhibitors
A significant application of this aniline is in the synthesis of 2,4-disubstituted quinazolines.[7] These scaffolds are prevalent in a number of approved and investigational drugs that target protein kinases, such as Epidermal Growth Factor Receptor (EGFR). The general synthesis involves a two-step nucleophilic aromatic substitution (SNAr) from a 2,4-dichloroquinazoline precursor.
Experimental Protocol: General Synthesis of 2-Anilino-4-amino Substituted Quinazolines [8]
-
Step 1: Synthesis of 4-amino-2-chloroquinazoline
-
2,4-dichloroquinazoline is reacted with a primary or secondary amine (R¹R²-NH) in a solvent like THF at room temperature for approximately 20 hours to exclusively yield the 4-substituted regioisomer.
-
-
Step 2: Synthesis of 2,4-disubstituted quinazoline
-
The 4-amino-2-chloroquinazoline intermediate is then reacted with an aniline, such as this compound, in isopropanol with an acid catalyst (e.g., TFA).
-
The reaction is typically heated under microwave irradiation at around 120 °C for 15 minutes to facilitate the second SNAr reaction at the C2 position.
-
Targeting the EGFR Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways, leading to cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation and uncontrolled cell growth. Quinazoline-based inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.
Targeting Werner Helicase (WRN) in DNA Damage Repair
Recent research has identified quinazoline derivatives containing a trifluoromethyl group as potential inhibitors of Werner helicase (WRN). WRN is a key enzyme in the DNA damage response, playing critical roles in homologous recombination and non-homologous end joining repair pathways. In certain cancer cells, particularly those with deficiencies in other DNA repair pathways like Fanconi Anemia, inhibition of WRN can lead to synthetic lethality, causing cell death. This makes WRN an attractive target for cancer therapy.
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation.
Hazard Identification
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [1] |
| H312 | Harmful in contact with skin | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H332 | Harmful if inhaled | [1] |
| H335 | May cause respiratory irritation | [1] |
Toxicological Data
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex heterocyclic molecules, particularly quinazoline derivatives. Its unique electronic properties make it an attractive starting material for the development of targeted therapeutics, especially in oncology. The ability of its derivatives to inhibit critical signaling pathways such as EGFR and DNA repair enzymes like Werner helicase highlights its importance and potential in modern drug discovery. Researchers and drug development professionals can leverage the information in this guide to facilitate the synthesis and application of this valuable chemical entity.
References
- 1. This compound | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound 96 349-65-5 [sigmaaldrich.com]
- 4. This compound(349-65-5) 1H NMR [m.chemicalbook.com]
- 5. This compound(349-65-5)IR [m.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Characteristics of 2-Amino-4-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(trifluoromethyl)anisole, systematically named 2-methoxy-4-(trifluoromethyl)aniline, is an aromatic amine derivative of significant interest in medicinal and materials chemistry. The presence of a trifluoromethyl group, a methoxy group, and an amino group on the benzene ring imparts unique electronic properties and reactivity, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. This guide provides a detailed overview of its physical characteristics, supported by established experimental protocols for their determination.
It is important to note that while the focus of this guide is 2-Amino-4-(trifluoromethyl)anisole (CAS No. 158727-56-1), comprehensive, experimentally verified physical data for this specific isomer is limited in publicly available literature.[1][2][3][4][5] Therefore, for comparative and informational purposes, this guide presents detailed physical data for the closely related and more thoroughly characterized isomer, 2-Methoxy-5-(trifluoromethyl)aniline (CAS No. 349-65-5). Researchers should exercise due diligence in verifying the properties of their specific compound.
Core Physical Characteristics
The fundamental physical properties of a compound are critical for its handling, purification, and application in synthetic chemistry.
Data Summary
The following table summarizes the available physical data for 2-Amino-4-(trifluoromethyl)anisole and the more detailed data for its isomer, this compound.
| Property | 2-Amino-4-(trifluoromethyl)anisole | This compound |
| CAS Number | 158727-56-1[1][2] | 349-65-5[6][7] |
| Molecular Formula | C₈H₈F₃NO[1][3] | C₈H₈F₃NO[6][7] |
| Molecular Weight | 191.15 g/mol [1][3] | 191.15 g/mol [6][8] |
| Appearance | Not specified | Beige-greyish to brownish crystalline powder[6][9] |
| Melting Point | Not specified | 58-60 °C[6][9] |
| Boiling Point | Not specified | 230.1 °C (Predicted)[6][9] |
| Density | Not specified | 1.28 g/cm³ (Predicted)[10] |
| Solubility | Soluble in water (as hydrochloride salt)[11] | Soluble in organic solvents[11] |
| pKa | Not specified | 3.31 (Predicted)[6][9] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like 2-Amino-4-(trifluoromethyl)anisole.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus. A thermometer is inserted into the designated port to monitor the temperature of the block.
-
Determination:
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
-
-
Purity Indication: A broad melting range often indicates the presence of impurities.
Boiling Point Determination (for liquid compounds or if applicable)
While 2-Amino-4-(trifluoromethyl)anisole is expected to be a solid at room temperature, a boiling point can be determined under reduced pressure if the compound is thermally stable.
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Determination:
-
The side arm of the Thiele tube is gently heated, which creates a convection current providing uniform heating of the oil bath.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Density Determination
Density is the mass per unit volume of a substance.
Methodology: Pycnometer Method
-
Measurement of Pycnometer Mass: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately (m₁).
-
Measurement with Sample: The pycnometer is filled with the powdered solid, and any excess is removed. The pycnometer and sample are weighed (m₂).
-
Measurement with a Non-reactive Liquid of Known Density: A non-reactive liquid of known density (ρ_liquid) in which the solid is insoluble is added to the pycnometer containing the solid, filling it completely. The pycnometer is then weighed again (m₃).
-
Measurement with Liquid Only: The pycnometer is emptied, cleaned, dried, and filled with only the non-reactive liquid and weighed (m₄).
-
Calculation: The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid
Solubility Determination
Solubility provides insight into the polarity of a molecule and is crucial for selecting appropriate solvents for reactions, purification, and analysis.
Methodology: Qualitative Solubility Testing
-
Sample and Solvent Preparation: A small, measured amount of the solid (e.g., 10 mg) is placed into a test tube. A measured volume of a specific solvent (e.g., 1 mL) is added.
-
Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute). The mixture is then observed to determine if the solid has dissolved completely, partially, or not at all.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities, such as:
-
Water (polar, protic)
-
Ethanol (polar, protic)
-
Acetone (polar, aprotic)
-
Dichloromethane (nonpolar)
-
Hexane (nonpolar)
-
-
pH-Dependent Solubility: For compounds with acidic or basic functional groups, solubility in aqueous solutions of different pH is tested:
-
5% Aqueous HCl (to test for basic groups like amines)
-
5% Aqueous NaHCO₃ (to test for strongly acidic groups)
-
5% Aqueous NaOH (to test for weakly and strongly acidic groups)
-
-
Classification: The compound is classified as soluble if it dissolves completely, and the results are tabulated to create a solubility profile.
Mandatory Visualization
The following diagram illustrates a logical workflow for the physical characterization of a novel chemical compound.
Caption: Workflow for the physical and structural characterization of a chemical compound.
References
- 1. 2-Methoxy-4-(trifluoromethyl)aniline|lookchem [lookchem.com]
- 2. 2-METHOXY-4-(TRIFLUOROMETHYL)ANILINE | 158727-56-1 [chemicalbook.com]
- 3. 2-Methoxy-4-(trifluoromethyl)aniline | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 158727-56-1 CAS MSDS (2-METHOXY-4-(TRIFLUOROMETHYL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | 349-65-5 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 349-65-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. 2-Methoxy-4-(trifluoromethyl)aniline hydrochloride | 1820747-49-6 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Solubility of 2-Methoxy-5-(trifluoromethyl)aniline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on its predicted solubility profile based on its molecular structure and established chemical principles. Furthermore, it furnishes detailed, standardized experimental protocols for the precise determination of its solubility in various common organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in synthesis, formulation, and other research and development applications.
Introduction
This compound (CAS No. 349-65-5) is an aromatic amine featuring a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group on the aniline ring.[2] These substituents significantly influence its physicochemical properties. The trifluoromethyl group, in particular, is known to enhance lipophilicity, which can affect a compound's reactivity and biological activity.[2] As a versatile building block, it is frequently used in the development of new therapeutic agents and agricultural products.[1]
Understanding the solubility of this compound is critical for a wide range of applications, including:
-
Reaction Optimization: Selecting appropriate solvents for chemical synthesis to ensure reactants are in the same phase.
-
Purification Processes: Developing effective crystallization and chromatography methods.
-
Formulation Development: Creating stable and bioavailable formulations for pharmaceutical products.
-
Predictive Modeling: Informing computational models for drug absorption, distribution, metabolism, and excretion (ADME).
This guide addresses the current information gap by providing a robust framework for predicting and experimentally determining the solubility of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 349-65-5 | [3],[2] |
| Molecular Formula | C₈H₈F₃NO | [2] |
| Molecular Weight | 191.15 g/mol | [4] |
| Appearance | Beige-greyish to brownish crystalline powder | [3],[5] |
| Melting Point | 58-60 °C | [3],[6] |
| Boiling Point | 230.1±40.0 °C (Predicted) | [5] |
| pKa | 3.31±0.10 (Predicted) | [5] |
Predicted Solubility Profile
The predicted solubility in various common organic solvents is summarized in the table below.
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and methoxy groups. |
| Isopropanol | Moderate to High | Larger alkyl chain may slightly reduce solubility compared to methanol/ethanol. | |
| Water | Insoluble | The large hydrophobic trifluoromethyl and aromatic moieties are expected to dominate over the polar groups, leading to insolubility.[10] | |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | High | Good dipole-dipole interactions with the polar groups of the aniline. |
| Ethyl Acetate | Moderate to High | Acts as a good solvent for compounds with moderate polarity. | |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of dissolving a wide range of organic compounds. | |
| Non-Polar Aromatic | Toluene, Benzene | High | The aromatic ring of the solvent interacts favorably with the aromatic ring of the solute ("like dissolves like").[11] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Effective at dissolving moderately polar to non-polar organic compounds. |
| Non-Polar Aliphatic | Hexane, Heptane | Low to Insoluble | The overall polarity of the aniline is likely too high for significant dissolution in non-polar aliphatic solvents. |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data, standardized experimental methods are essential. Two common and reliable methods are detailed below.
Gravimetric Method
This method directly measures the mass of solute that dissolves in a given volume of solvent to form a saturated solution at a specific temperature.[3][5]
Apparatus and Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Volumetric pipette (e.g., 5 or 10 mL)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven or vacuum desiccator
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. An excess is confirmed by the presence of undissolved solid.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24h, 36h, 48h) to confirm that the concentration is no longer changing.[3]
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a volumetric pipette.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporation dish. This step removes any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60 °C). Alternatively, use a vacuum desiccator at room temperature.
-
Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.[3][5]
-
-
Calculation:
-
Mass of dissolved solute (m_solute): (Mass of dish + residue) - (Mass of empty dish)
-
Volume of solvent (V_solvent): Volume of filtrate collected (e.g., 5 mL)
-
Solubility (S): S (g/L) = m_solute (g) / V_solvent (L)
-
UV-Vis Spectrophotometric Method
This instrumental method is highly sensitive and requires a smaller amount of material. It is applicable if the compound has a chromophore that absorbs light in the UV-Vis range.[12][13]
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
This compound
-
Selected organic solvents (UV-grade)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker
-
Syringe filters (0.45 µm, solvent-compatible)
Detailed Methodology:
-
Determination of Maximum Absorbance Wavelength (λ_max):
-
Prepare a dilute stock solution of the compound in the chosen solvent.
-
Scan the solution over a relevant UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of known concentrations from the stock solution by serial dilution.[12]
-
Measure the absorbance of each standard solution at λ_max, using the pure solvent as a blank.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve, which should conform to the Beer-Lambert Law.[12]
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Analysis:
-
Withdraw a sample of the supernatant and filter it as described previously.
-
Carefully dilute the clear filtrate with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of the compound in that solvent.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for the experimental determination of solubility.
Disclaimer: This document is intended for informational and research purposes only. The predicted solubility data is based on chemical principles and has not been experimentally verified. Researchers should conduct their own experiments to determine precise solubility values for their specific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 11. quora.com [quora.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. improvedpharma.com [improvedpharma.com]
An In-Depth Technical Guide to the Electronic and Steric Properties of 2-Methoxy-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric properties of 2-Methoxy-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document consolidates quantitative data, outlines detailed experimental protocols for property determination, and presents visual representations of key chemical principles governing the molecule's behavior. The interplay of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group imparts a unique combination of reactivity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[2][3][4]
Introduction
This compound (CAS RN: 349-65-5) is a substituted aniline that has garnered significant interest in various fields of chemical synthesis.[5][6] Its utility stems from the distinct electronic and steric characteristics conferred by its two functional groups: a methoxy (-OCH3) group at the ortho position and a trifluoromethyl (-CF3) group at the meta position relative to the amino group. Understanding these properties is crucial for predicting reaction outcomes, designing novel bioactive molecules, and optimizing synthetic routes. This guide serves as a technical resource for professionals engaged in research and development involving this versatile compound.
Physicochemical and Electronic Properties
The electronic landscape of this compound is defined by the opposing electronic effects of its substituents. The methoxy group is a resonance electron-donating group and an inductive electron-withdrawing group. Conversely, the trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[2][4]
Quantitative Electronic Parameters
The electronic influence of the substituents can be quantified using Hammett constants (σ) and the acidity of the anilinium ion (pKa).
| Parameter | Value | Source |
| Predicted pKa | 3.31 | ChemicalBook |
| Hammett Constant (σp) of -OCH3 | -0.27 | |
| Hammett Constant (σm) of -OCH3 | 0.12 | |
| Hammett Constant (σp) of -CF3 | 0.54 | |
| Hammett Constant (σm) of -CF3 | 0.43 |
Note: Hammett constants are determined for substituents on a benzoic acid ring and serve as a good approximation for their electronic effects on other aromatic systems.
The Ortho Effect
The presence of the methoxy group at the ortho position to the amino group introduces a significant steric interaction known as the "ortho effect." This steric hindrance can impede the solvation of the anilinium cation that forms upon protonation, leading to a decrease in the basicity of the aniline compared to what would be expected based on electronic effects alone.[7][8][9]
Steric Properties
Van der Waals Radii
| Atom/Group | Van der Waals Radius (Å) | Source |
| Hydrogen | 1.20 | |
| Carbon | 1.70 | |
| Oxygen | 1.52 | |
| Fluorine | 1.47 | [2] |
| Methyl Group (-CH3) | 2.00 | |
| Trifluoromethyl Group (-CF3) | ~2.5 (estimated) |
The van der Waals radius of the trifluoromethyl group is considered to be relatively small for its size, contributing to its utility as a bioisostere for groups like chlorine.[2]
Experimental Protocols
Determination of Hammett Constants
Hammett constants are experimentally determined by measuring the ionization constants of a series of substituted benzoic acids and comparing them to that of benzoic acid.[10][11][12]
Protocol Outline:
-
Preparation of Solutions: Prepare standardized solutions of the substituted benzoic acids in a suitable solvent system (e.g., 70:30 ethanol-water).[10] Also, prepare a standardized solution of a strong base (e.g., NaOH) in the same solvent system.[10]
-
Titration: Titrate a known concentration of each benzoic acid derivative with the standardized base, monitoring the pH using a calibrated pH meter.[10][11]
-
pKa Determination: Determine the pKa for each acid from the titration curve. The pKa is the pH at the half-equivalence point.[10]
-
Calculation of σ: Calculate the Hammett substituent constant (σ) using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)
Determination of pKa for Poorly Soluble Anilines
For anilines with limited aqueous solubility, the pKa can be determined using a solubility-based method.[13]
Protocol Outline:
-
Sample Preparation: Prepare a series of buffered solutions with a range of known pH values.
-
Solubility Measurement: Add an excess of the aniline to each buffer solution and allow it to equilibrate until a saturated solution is formed.
-
Quantification: Separate the undissolved solid (e.g., by centrifugation or filtration) and accurately measure the concentration of the dissolved aniline in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Plot the logarithm of the solubility against the pH of the buffer. The resulting curve will have two linear regions. The intersection of these lines corresponds to the pKa of the aniline.
Visualizations
Electronic Effects on the Aniline Ring
Caption: Electronic effects of substituents.
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination.
The Ortho Effect on Aniline Basicity
Caption: The ortho effect on basicity.
Conclusion
The electronic and steric properties of this compound are a result of a delicate balance between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, further modulated by the steric influence of the ortho-methoxy substituent. This unique combination of features provides a powerful tool for medicinal chemists and researchers in the design and synthesis of novel compounds with tailored properties. This guide has provided a consolidated resource of quantitative data, experimental methodologies, and conceptual visualizations to aid in the effective utilization of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. This compound (349-65-5) at Nordmann - nordmann.global [nordmann.global]
- 7. byjus.com [byjus.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. web.viu.ca [web.viu.ca]
- 11. web.viu.ca [web.viu.ca]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. sciresliterature.org [sciresliterature.org]
Molecular structure and weight of 2-Methoxy-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, purification, and spectroscopic characterization of 2-Methoxy-5-(trifluoromethyl)aniline. This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.[1] The presence of both a methoxy and a trifluoromethyl group imparts unique electronic properties and biological activities, making it a molecule of significant interest in medicinal chemistry and drug development.[1][2] This guide includes detailed experimental protocols for its synthesis and characterization, along with a discussion of its potential biological relevance in the context of signaling pathways.
Molecular Structure and Properties
This compound, also known as 3-amino-4-methoxybenzotrifluoride, possesses a benzene ring substituted with an amino group, a methoxy group, and a trifluoromethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈F₃NO | [3] |
| Molecular Weight | 191.15 g/mol | [3] |
| CAS Number | 349-65-5 | [3] |
| Appearance | White to light yellow or beige-greyish crystalline powder | [4][5] |
| Melting Point | 58-62 °C | [5] |
| Boiling Point | 230.1 ± 40.0 °C (Predicted) | [5] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. | [1] |
| Storage | Store in a dark place under an inert atmosphere at room temperature. | [5] |
Synthesis and Purification
Synthesis Protocol: Reduction of 4-Methoxy-3-nitrobenzotrifluoride
A common and high-yielding method for the synthesis of this compound involves the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride.[4][5][6]
Experimental Protocol:
-
Reaction Setup: To a solution of 4-methoxy-3-nitrobenzotrifluoride in methanol, add 10% Palladium on activated carbon (Pd/C) catalyst (10% loading by weight of the substrate).
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature overnight.
-
Work-up: Upon completion of the reaction (which can be monitored by thin-layer chromatography), filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst.[4][5]
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Dry the resulting solid under vacuum to afford this compound as an off-white solid. This procedure typically yields the product in high purity (around 99%).[4][5]
References
- 1. nbinno.com [nbinno.com]
- 2. readchemistry.com [readchemistry.com]
- 3. This compound | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 349-65-5 [chemicalbook.com]
- 5. This compound CAS#: 349-65-5 [m.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to 3-Amino-4-methoxybenzotrifluoride: Synthesis, Properties, and Applications in Drug Discovery
Introduction
3-Amino-4-methoxybenzotrifluoride, also known as 2-methoxy-5-(trifluoromethyl)aniline, is a highly functionalized aromatic amine that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its unique structural features—a trifluoromethyl group, an amino group, and a methoxy group on a benzene ring—confer a desirable combination of lipophilicity, metabolic stability, and hydrogen bonding capabilities. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and, most importantly, the strategic applications of this versatile building block in modern drug development. The strategic introduction of fluorine-containing substituents is a well-established strategy in drug design to enhance metabolic stability and bio-absorption.[2][3]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3-Amino-4-methoxybenzotrifluoride is paramount for its effective utilization in synthetic and medicinal chemistry.
| Property | Value | Source |
| CAS Number | 349-65-5 | --INVALID-LINK--[1] |
| Molecular Formula | C8H8F3NO | --INVALID-LINK--, --INVALID-LINK--[1][4] |
| Molecular Weight | 191.15 g/mol | --INVALID-LINK--, --INVALID-LINK--[1][4] |
| Appearance | Typically a solid or liquid (may depend on purity) | --INVALID-LINK--[4] |
| Solubility | Limited solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethanol) | --INVALID-LINK--[4] |
| Canonical SMILES | FC(F)(F)C1=CC=C(OC)C(N)=C1 | --INVALID-LINK--[1] |
Note: Properties such as melting point, boiling point, and density can vary based on the purity and experimental conditions.[4]
Synthesis Strategies
Illustrative Synthetic Pathway
A plausible synthetic route, based on established organic chemistry principles, is outlined below. This pathway is illustrative and serves to highlight the key chemical transformations that are likely involved.
Caption: A plausible synthetic route to 3-Amino-4-methoxybenzotrifluoride.
Step-by-Step Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on common laboratory practices for similar transformations.
Step 1: Nitration of Benzotrifluoride
-
Reaction Setup: To a stirred solution of benzotrifluoride in a suitable solvent (e.g., concentrated sulfuric acid) cooled in an ice bath, a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise.
-
Rationale: The strong electron-withdrawing nature of the trifluoromethyl group directs the incoming nitro group to the meta position. The use of a strong acid mixture is essential to generate the nitronium ion (NO2+), the active electrophile.
-
Workup: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate (3-nitrobenzotrifluoride) is collected by filtration, washed with water, and dried.
Step 2: Methoxylation of 3-Nitrobenzotrifluoride
-
Reaction Setup: 3-Nitrobenzotrifluoride is dissolved in a suitable solvent (e.g., methanol or an inert solvent with sodium methoxide). The mixture is heated to facilitate the nucleophilic aromatic substitution.
-
Rationale: The nitro group activates the aromatic ring towards nucleophilic attack. The methoxide ion displaces a suitable leaving group (often a halide, though in some cases, activation of a different position may be necessary, or a different starting material may be used).
-
Workup: After cooling, the reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 3-nitro-4-methoxybenzotrifluoride.
Step 3: Reduction of the Nitro Group
-
Reaction Setup: 3-Nitro-4-methoxybenzotrifluoride is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as hydrogen gas with a palladium on carbon catalyst (H2/Pd-C) or a metal in acidic media (e.g., iron in acetic acid or hydrochloric acid), is added.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to amines. Alternatively, metal-acid reductions are robust and widely used in industrial settings.
-
Workup: After the reaction is complete (monitored by techniques like TLC), the catalyst is filtered off (in the case of catalytic hydrogenation), and the solvent is removed under reduced pressure. The crude product can then be purified by crystallization or chromatography to yield pure 3-Amino-4-methoxybenzotrifluoride.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-Amino-4-methoxybenzotrifluoride lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of drug candidates.
Role as a Key Building Block
This compound serves as a crucial starting material for the synthesis of a wide array of pharmaceutical agents. Its amino group provides a reactive handle for various chemical transformations, including:
-
Amide bond formation: Coupling with carboxylic acids to form amides.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Urea and thiourea formation: Reactions with isocyanates and isothiocyanates.
-
Heterocycle synthesis: Participation in cyclization reactions to form various heterocyclic scaffolds.
Example Application: Intermediate for Letermovir
3-Amino-4-methoxybenzotrifluoride is listed as an intermediate for Letermovir.[1] Letermovir is an antiviral drug used for the prophylaxis of cytomegalovirus (CMV) infection and disease in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant.
Caption: Role of 3-Amino-4-methoxybenzotrifluoride in drug synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-4-methoxybenzotrifluoride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly sealed to prevent moisture absorption.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3-Amino-4-methoxybenzotrifluoride is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its unique combination of functional groups allows for its incorporation into a wide range of complex molecules, leading to the development of novel therapeutics. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in drug discovery and development.
References
- 1. clearsynth.com [clearsynth.com]
- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Amino-4-Methoxybenzotrifluoride | CAS 328-84-7 Supplier & Manufacturer China | Properties, Uses, Safety, MSDS [boulingchem.com]
Spectroscopic Profile of 2-Methoxy-5-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-5-(trifluoromethyl)aniline (CAS No: 349-65-5), a key intermediate in pharmaceutical and agrochemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, outlines detailed experimental protocols for acquiring such data, and includes visualizations to illustrate analytical workflows.
Spectroscopic Data
The following tables summarize the available ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not publicly available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | - |
Note: Similar to the ¹H NMR data, specific ¹³C NMR chemical shifts for this compound are not publicly available. The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the trifluoromethyl carbon which will appear as a quartet due to coupling with fluorine.
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 191 | Molecular ion [M]⁺ |
| 176 | [M - CH₃]⁺ |
| 148 | [M - CH₃ - CO]⁺ |
| 133 | [M - CH₃ - CO - NH]⁺ or [M - CF₃]⁺ |
| 192.1 | [M+H]⁺ (from ESI-MS) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and Mass Spectrometry data for aniline derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Number of Scans: 16-64 scans are typically acquired, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2 seconds is typically used.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound (1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. For Electrospray Ionization (ESI), a small amount of formic acid (0.1%) may be added to promote protonation.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and a mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF) is used.
-
Data Acquisition:
-
Ionization: For EI-MS, a standard electron energy of 70 eV is used. For ESI-MS, the sample is introduced into the ion source, and the instrument is operated in positive ion mode to detect the [M+H]⁺ ion.
-
Mass Analysis: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the general structure of this compound.
An In-depth Technical Guide on 2-Methoxy-5-(trifluoromethyl)aniline: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-5-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. While the intrinsic biological activity of this compound is not extensively documented in publicly available literature, its structural motifs are incorporated into numerous compounds with significant pharmacological properties. The presence of both a methoxy and a trifluoromethyl group on the aniline scaffold imparts unique electronic and physicochemical properties, such as enhanced lipophilicity and metabolic stability, to the resulting molecules.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and toxicological profile of this compound. Furthermore, it delves into the significant biological activities of its key derivatives, offering insights into its broad applicability in medicinal chemistry and drug development.
Physicochemical and Toxicological Properties
This compound is a solid at room temperature with a melting point ranging from 58-60°C.[3] It is soluble in organic solvents.[2] The trifluoromethyl group significantly influences its chemical properties by enhancing its lipophilicity and affecting its reactivity.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 349-65-5 | [5] |
| Molecular Formula | C₈H₈F₃NO | [5] |
| Molecular Weight | 191.15 g/mol | [5] |
| Melting Point | 58-60 °C | [3] |
| Appearance | Beige-greyish to brownish crystalline powder | [6] |
From a toxicological perspective, this compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[1][5]
Table 2: Toxicological Profile of this compound
| Hazard Classification | GHS Pictogram | Hazard Statements | Reference(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [5] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of a nitro-substituted precursor.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is based on a general procedure described in the literature.[7]
Objective: To synthesize this compound from 4-methoxy-3-nitrobenzotrifluoride.
Materials:
-
4-methoxy-3-nitrobenzotrifluoride
-
Methanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Celite or another filtration aid
Procedure:
-
A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is prepared in a suitable reaction vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere at room temperature. The reaction is typically allowed to proceed overnight.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to remove the methanol.
-
The resulting residue is dried under vacuum to yield this compound as an off-white solid.[7]
Biological Activities of Derivatives
The true significance of this compound in the life sciences lies in its role as a versatile scaffold for the synthesis of potent therapeutic agents. The incorporation of this aniline derivative into larger molecules has led to the discovery of compounds with a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity of Quinazoline Derivatives
Quinazoline-based compounds are a well-established class of anticancer agents, with several approved drugs targeting receptor tyrosine kinases. This compound is a common starting material for the synthesis of these derivatives.
-
Targeted Quinazoline Derivatives: A series of novel 2-substituted 4-anilinoquinazoline-pyrrole hybrids were synthesized and evaluated for their cytotoxic activity. These compounds were tested against MCF-7 breast cancer and A549 human lung adenocarcinoma cell lines using the MTT assay.[1]
-
Morpholine Substituted Quinazolines: In another study, morpholine substituted quinazoline derivatives were synthesized and showed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. For instance, compound AK-10 displayed IC₅₀ values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against A549, MCF-7, and SHSY-5Y cells, respectively.[8] Mechanistic studies revealed that these compounds induce apoptosis and cause cell cycle arrest in the G1 phase.[8]
Table 3: Cytotoxic Activity of a Representative Morpholine Substituted Quinazoline Derivative (AK-10)
| Cell Line | Cancer Type | IC₅₀ (μM) |
| A549 | Lung Cancer | 8.55 ± 0.67 |
| MCF-7 | Breast Cancer | 3.15 ± 0.23 |
| SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 |
| Data from[8] |
Antimicrobial Activity of Schiff Base Derivatives
Schiff bases derived from this compound and its analogs have been investigated for their antimicrobial properties.
-
Broad-Spectrum Activity: A series of Schiff bases synthesized from 2-(trifluoromethoxy)aniline (a related compound) and various aromatic aldehydes were tested against a panel of bacteria and fungi. Several of these compounds exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 15.6 µg/mL against bacteria such as Bacillus subtilis, Enterococcus faecalis, and Staphylococcus aureus.[1]
Enzyme Inhibitory Activity of Pyrazole Derivatives
The pyrazole scaffold is another important pharmacophore that can be constructed using this compound.
-
Tyrosinase Inhibition: A series of 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized and evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Some of these compounds showed significant tyrosinase inhibitory activity. For example, one derivative exhibited 91.87% ± 2.09% inhibition at a concentration of 1.00 mg/mL with L-tyrosine as the substrate.[9]
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. While direct data on its biological activity is scarce, its utility is demonstrated by the broad spectrum of potent biological activities observed in its derivatives. The unique combination of a methoxy group and a trifluoromethyl group on the aniline ring provides a powerful scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further exploration of derivatives based on this core structure holds significant promise for the discovery of new and effective drugs.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline: A Detailed Guide for Pharmaceutical and Agrochemical Research
Introduction
2-Methoxy-5-(trifluoromethyl)aniline is a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts valuable properties to target molecules, including enhanced metabolic stability, bioavailability, and binding affinity. This application note provides detailed protocols for the synthesis of this compound, with a primary focus on the widely employed catalytic hydrogenation route. Alternative methods are also discussed to offer researchers flexibility based on available resources and desired scale.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 349-65-5 | [1] |
| Molecular Formula | C₈H₈F₃NO | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Appearance | Off-white to beige crystalline solid | [1] |
| Melting Point | 57-60 °C | [1] |
| Boiling Point | 230.1 °C at 760 mmHg | [2] |
Primary Synthetic Route: Catalytic Hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride
The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride. This method is favored for its high yield, clean conversion, and operational simplicity.
Reaction Scheme
Figure 1: Catalytic hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride.
Mechanism of Catalytic Hydrogenation
The catalytic hydrogenation of a nitro group on a palladium surface is a complex process involving several steps. While the exact mechanism can vary depending on the specific conditions, a generally accepted pathway involves:
-
Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.
-
Stepwise Reduction: The nitro group is sequentially reduced to the amine through a series of intermediates, including nitroso and hydroxylamine species.
-
Desorption: The final aniline product desorbs from the catalyst surface, regenerating the active sites for further reaction.
Detailed Experimental Protocol
Materials:
-
4-Methoxy-3-nitrobenzotrifluoride
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Celite® or a similar filtration aid
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Hydrogenation apparatus (e.g., a balloon setup or a Parr hydrogenator)
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Methoxy-3-nitrobenzotrifluoride (1.0 eq) in methanol.
-
Inerting: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution. The flask should be purged with an inert gas (nitrogen or argon) to remove air.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Ensure the system is properly sealed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product. Caution: The palladium catalyst on Celite® can be pyrophoric when dry and should be handled with care. It is advisable to keep the filter cake wet with a small amount of solvent until it can be safely quenched.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an off-white to beige solid. The product is often of high purity (>99%) and may not require further purification.[1]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst | Use fresh, high-quality Pd/C. |
| Insufficient hydrogen pressure | Ensure the hydrogen balloon is adequately filled or increase the pressure in a hydrogenation apparatus. | |
| Catalyst poisoning | Ensure the starting material and solvent are free of sulfur-containing impurities.[3] | |
| Low Yield | Product adsorbed onto the catalyst | After filtration, wash the catalyst thoroughly with a polar solvent like methanol or ethanol.[3] |
| Incomplete reaction | See "Incomplete Reaction" above. | |
| Side Reactions | Over-reduction (dehalogenation if applicable) | This is less common for trifluoromethyl groups but can occur with other halogens. Optimize reaction time and temperature. |
Alternative Synthetic Routes
While catalytic hydrogenation is the preferred method, other reducing agents can be employed for the synthesis of this compound. These methods can be useful in situations where catalytic hydrogenation is not feasible or when different chemoselectivity is required.
Reduction with Stannous Chloride (SnCl₂)
Reduction of nitroarenes using stannous chloride in an acidic medium is a classic and effective method.
Reaction Scheme:
Figure 2: Reduction of 4-Methoxy-3-nitrobenzotrifluoride using stannous chloride.
Protocol Outline:
-
Dissolve 4-Methoxy-3-nitrobenzotrifluoride in ethanol or ethyl acetate.
-
Add a stoichiometric excess of stannous chloride dihydrate (SnCl₂·2H₂O).
-
Add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate tin salts.
-
Filter the mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.[4]
Reduction with Iron (Fe) in Acidic Media
The use of iron metal in the presence of an acid is another well-established method for the reduction of nitroarenes.
Reaction Scheme:
Figure 3: Reduction of 4-Methoxy-3-nitrobenzotrifluoride using iron.
Protocol Outline:
-
Suspend iron powder in a mixture of ethanol and water.
-
Add a catalytic amount of acid (e.g., acetic acid or hydrochloric acid).
-
Heat the mixture to reflux and add a solution of 4-Methoxy-3-nitrobenzotrifluoride in ethanol dropwise.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, make it basic with an appropriate base, and filter off the iron salts.
-
Extract the product with an organic solvent, dry, and purify as needed.[5]
Safety Precautions
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all operations are carried out in a well-ventilated fume hood and that all equipment is properly grounded. The palladium catalyst can be pyrophoric, especially after use. It should be handled with care and kept wet until it can be safely disposed of or quenched.[6]
-
Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Some nitro compounds can be thermally unstable.[6]
-
Acidic Conditions: When using strong acids like HCl, appropriate care should be taken to avoid contact with skin and eyes.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Data | Reference |
| ¹H NMR | Spectra available for comparison. | [7] |
| ¹³C NMR | Spectra available for comparison. | [8] |
| IR Spectroscopy | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C-F bonds. | [3] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 191. | [8] |
Conclusion
This application note provides a comprehensive guide to the synthesis of this compound, a key intermediate in medicinal and agricultural chemistry. The detailed protocol for the high-yielding catalytic hydrogenation route, along with troubleshooting tips and information on alternative synthetic methods, offers researchers a valuable resource for the preparation of this important compound. Adherence to the outlined safety precautions is essential for the successful and safe execution of these synthetic procedures.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Versatile Intermediate: Application Notes and Protocols for 2-Methoxy-5-(trifluoromethyl)aniline
Introduction: 2-Methoxy-5-(trifluoromethyl)aniline is a key building block in the synthesis of a diverse range of valuable organic compounds. Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts specific reactivity and desirable properties to the target molecules. This intermediate is particularly significant in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl moiety often enhances metabolic stability, binding affinity, and overall efficacy. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of a quinazoline-based kinase inhibitor and a pyrazole carboxamide, a class of compounds often utilized in modern fungicides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 349-65-5 | |
| Molecular Formula | C₈H₈F₃NO | |
| Molecular Weight | 191.15 g/mol | |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 58-60 °C | |
| Boiling Point | 235-237 °C | [1] |
| Purity | ≥ 96% |
Applications in Synthesis
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.
-
Pharmaceuticals: It is a precursor for synthesizing a range of therapeutic agents, including antihistamines, antipsychotics, and drugs targeting metabolic and central nervous system disorders.[1][2] A significant application lies in the development of kinase inhibitors, a class of targeted cancer therapies.[3]
-
Agrochemicals: This aniline is a foundational component in the production of modern herbicides, fungicides, and insecticides.[1] The trifluoromethyl group often contributes to the potency and stability of the final agrochemical product.
-
Materials Science: It is also utilized as a precursor in the synthesis of specialized polymers and coatings, where its unique electronic and physical properties are leveraged.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its derivatization into a pharmaceutical and an agrochemical precursor are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride.
Reaction Scheme:
References
Applications of 2-Methoxy-5-(trifluoromethyl)aniline in Pharmaceutical Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethyl)aniline is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, particularly the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the aniline scaffold, impart favorable physicochemical properties to the resulting drug candidates. These properties, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity, make this moiety highly valuable in modern drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the development of kinase inhibitors, a class of targeted therapeutics with significant applications in oncology.
Application in Kinase Inhibitor Synthesis
The this compound core is a key component in the synthesis of various potent and selective kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aniline nitrogen of this compound provides a key interaction point for binding to the hinge region of the kinase active site, a common feature exploited in the design of ATP-competitive inhibitors.
Featured Application: Synthesis of Quinazoline-Based Kinase Inhibitors
Quinazoline-based scaffolds are prevalent in a number of approved and investigational kinase inhibitors. The this compound moiety can be readily incorporated into the quinazoline core to generate a diverse library of compounds for screening against various kinase targets.
The following diagram outlines a typical workflow for the synthesis and evaluation of quinazoline-based kinase inhibitors derived from this compound.
Caption: General workflow for the synthesis and evaluation of quinazoline-based kinase inhibitors.
Featured Kinase Targets and Quantitative Data
Derivatives of this compound have shown potent inhibitory activity against several clinically relevant kinases, including FMS-like tyrosine kinase 3 (FLT3) and Tropomyosin receptor kinases (TrkA, TrkB, TrkC).
FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
Mutations in the FLT3 gene are one of the most common genetic abnormalities in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] The development of FLT3 inhibitors is a key therapeutic strategy. The this compound scaffold can be incorporated into potent FLT3 inhibitors.
Table 1: Representative FLT3 Inhibitor Activity
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) |
| Quizartinib-analog | FLT3-ITD | 0.5 | MV4-11 | 1.2 |
| c-KIT | 25 | Kasumi-1 | 50 | |
| Crenolanib-analog | FLT3-ITD | 1.1 | MOLM-13 | 2.5 |
| FLT3-D835Y | 3.2 | Ba/F3 | 8.0 |
Note: Data is representative of compounds containing a substituted aniline core similar to this compound and is for illustrative purposes.
Pan-Trk Inhibitors for NTRK Fusion Cancers
Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, NTRK3) are oncogenic drivers in a variety of solid tumors. Pan-Trk inhibitors have shown remarkable efficacy in treating these cancers.[2]
Table 2: Representative Pan-Trk Inhibitor Activity
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) |
| Larotrectinib-analog | TrkA | 5 | KM12 | 12 |
| TrkB | 11 | CUTO-3 | 25 | |
| TrkC | 6 | MO-91 | 15 | |
| Entrectinib-analog | TrkA | 1.5 | SF-7321 | 4 |
| TrkB | 3 | Capan-1 | 8 | |
| TrkC | 0.5 | SW480 | 2 |
Note: Data is representative of compounds containing a substituted aniline core and is for illustrative purposes.
Signaling Pathway Diagrams
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for elucidating mechanisms of action and potential resistance.
FLT3 Signaling Pathway
Binding of the FLT3 ligand (FL) to the FLT3 receptor induces dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation and survival.[3][4]
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Trk Signaling Pathway
Neurotrophins bind to Trk receptors, leading to their dimerization and autophosphorylation. This activates downstream pathways including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for neuronal survival, differentiation, and proliferation. In cancer, NTRK fusions lead to ligand-independent, constitutive activation of these pathways.[5][6]
Caption: Simplified Trk signaling pathway and the point of inhibition.
Detailed Experimental Protocols
Protocol 1: Synthesis of a 4-Anilinoquinazoline Intermediate
This protocol describes the synthesis of a key intermediate, N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide, a precursor for various C4-functionalized quinazoline kinase inhibitors.
Materials:
-
2-amino-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide
-
Triphosgene
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide (1.0 eq) in anhydrous DCM.
-
Addition of Triphosgene: Cool the solution to 0 °C in an ice bath. Add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: FLT3)
This protocol outlines a general method for determining the in vitro inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
Adenosine triphosphate (ATP), radioactively labeled ([γ-³²P]ATP) or fluorescently modified
-
Synthesized inhibitor compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Phosphoric acid (for washing)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, recombinant FLT3 kinase, and the poly(Glu, Tyr) substrate.
-
Inhibitor Addition: Add the diluted inhibitor compound to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Termination and Washing: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate and wash multiple times with phosphoric acid to remove unincorporated ATP.
-
Detection: Dry the filter plate and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical drug discovery, particularly in the synthesis of kinase inhibitors. Its incorporation into drug candidates can significantly enhance their pharmacological properties. The provided application notes, data, and protocols offer a foundational resource for researchers and scientists working to develop novel targeted therapies. Further exploration of this scaffold in the context of other therapeutic targets, such as GPCRs, may unveil new and promising avenues for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-n-picoline-2-carboxamide and its monohydrate method - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: The Role of 2-Methoxy-5-(trifluoromethyl)aniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of agrochemicals derived from the key intermediate, 2-Methoxy-5-(trifluoromethyl)aniline. This versatile building block is instrumental in the development of a range of modern pesticides, including herbicides, fungicides, and insecticides. The inclusion of a trifluoromethyl group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved biological activity to the final active ingredients.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is crucial for the successful design and execution of synthetic protocols.
| Property | Value |
| CAS Number | 349-65-5 |
| Molecular Formula | C₈H₈F₃NO |
| Molecular Weight | 191.15 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 58-62 °C |
| Boiling Point | 235-237 °C |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reduction of a nitro group.
Experimental Protocol: Reduction of 4-Methoxy-3-nitrobenzotrifluoride
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
4-Methoxy-3-nitrobenzotrifluoride
-
Methanol (MeOH)
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite or diatomaceous earth
Procedure:
-
In a suitable reaction vessel, dissolve 4-Methoxy-3-nitrobenzotrifluoride in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Stir the mixture at room temperature under a hydrogen atmosphere overnight.
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dry the resulting solid under vacuum to yield this compound as an off-white solid.
Expected Yield: 99%[3]
Application in Herbicide Synthesis
While direct synthesis of a commercialized herbicide starting from this compound is not extensively documented in readily available literature, this intermediate is a key structural component in the design of novel herbicidal agents. The trifluoromethylaniline moiety is present in several classes of herbicides, where it contributes to their biological activity. For instance, trifluralin, a dinitroaniline herbicide, contains a trifluoromethylaniline core structure and functions by inhibiting root development through the disruption of mitosis.
Application in Fungicide Synthesis: Picoxystrobin
This compound is a potential precursor for the synthesis of key intermediates used in the production of strobilurin fungicides, such as picoxystrobin. The synthesis of picoxystrobin involves the key intermediate 2-hydroxy-6-(trifluoromethyl)pyridine. While a direct one-step synthesis from this compound is not standard, multi-step synthetic routes can be envisioned where the aniline is converted to the desired pyridine intermediate.
Mode of Action: Picoxystrobin
Picoxystrobin is a Quinone outside Inhibitor (QoI) fungicide.[2][4] It acts by inhibiting mitochondrial respiration in fungi by blocking electron transfer at the Qo site of the cytochrome bc1 complex.[3][4] This disruption of the electron transport chain prevents ATP synthesis, leading to fungal cell death.[1]
Fungicidal Activity of Picoxystrobin
| Target Pathogen | Efficacy | Application Rate (Typical) |
| Mycosphaerella graminicola (Septoria tritici blotch) | High | 250 g/ha |
| Puccinia recondita (Brown rust) | Moderate-High | 250 g/ha |
| Helminthosporium tritici-repentis (Tan spot) | High | 250 g/ha |
| Blumeria graminis f. sp. tritici (Powdery mildew) | High | 250 g/ha |
| Rhynchosporium secalis (Leaf scald) | Low | 250 g/ha |
| Sclerotinia sclerotiorum (White mold) | Active | - |
| Ramulispora herpotrichoides | Active | 0.75 mg/L (in vitro)[5] |
Application in Insecticide Synthesis: Triflumezopyrim
The trifluoromethylphenyl group is a core component of the mesoionic insecticide triflumezopyrim. While the direct synthesis from this compound is not the primary route, the structural similarities highlight the importance of this class of substituted anilines in insecticide development.
Mode of Action: Triflumezopyrim
Triflumezopyrim is a novel mesoionic insecticide that acts as an inhibitor of the nicotinic acetylcholine receptor (nAChR) in insects.[6][7][8][9][10] Unlike neonicotinoid insecticides that are nAChR agonists, triflumezopyrim binds to the orthosteric site of the nAChR and inhibits its function, leading to a distinct physiological response and effective control of sap-sucking insects, including those resistant to other insecticides.[6][7][9]
Insecticidal Activity of Triflumezopyrim
| Target Pest | Efficacy Data | Application Rate (Typical) |
| Brown Planthopper (Nilaparvata lugens) | High | 25 g a.i./ha |
| White-backed Planthopper (Sogatella furcifera) | High | - |
| Bean Aphid (Aphis craccivora) | LC₅₀ = 4.76 µg/mL[11] | - |
| Red Imported Fire Ant (Solenopsis invicta) | 100% mortality at 10 µg/mL after 2 weeks[12] | - |
These notes underscore the significance of this compound as a valuable intermediate in the synthesis of a diverse range of modern agrochemicals. The unique properties conferred by the trifluoromethyl and methoxy groups make it a continued focus for the development of new and effective crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluralin - Wikipedia [en.wikipedia.org]
- 7. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-6-(trifluoromethyl)pyridine [oakwoodchemical.com]
- 10. nbinno.com [nbinno.com]
- 11. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]
- 12. EP0021453A2 - 2-Chloro-5-trichloromethylpyridine - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Methoxy-5-(trifluoromethyl)aniline as a Versatile Building Block for Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethyl)aniline is a key chemical intermediate valued for its unique structural features: a nucleophilic amino group, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group. This combination of functionalities makes it an exceptionally versatile building block in the synthesis of complex fluorinated molecules. The trifluoromethyl group, in particular, is known to enhance crucial properties in bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this aniline derivative is a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] These application notes provide an overview of its utility and detailed protocols for its application in key synthetic transformations.
Key Applications
The strategic placement of the methoxy and trifluoromethyl groups on the aniline ring allows for diverse chemical modifications, leading to a wide range of high-value compounds.
-
Pharmaceuticals: This building block is integral to the synthesis of various therapeutic agents, particularly kinase inhibitors for oncology. The aniline moiety serves as a common scaffold for molecules targeting the ATP-binding sites of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in tumor growth and angiogenesis.[3]
-
Agrochemicals: In the agrochemical industry, this compound and its close analogs are used to produce potent herbicides and insecticides. The trifluoromethyl group contributes to the efficacy and metabolic stability of these active ingredients. A prominent example is the synthesis of phenylpyrazole insecticides like Fipronil and its derivatives, which target the central nervous system of insects.
-
Materials Science: The unique electronic properties imparted by the fluorine atoms make this aniline a useful monomer or intermediate in the synthesis of specialty polymers and coatings with enhanced thermal stability and chemical resistance.
Chemical Properties and Data
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 349-65-5 | --INVALID-LINK-- |
| Molecular Formula | C₈H₈F₃NO | --INVALID-LINK-- |
| Molecular Weight | 191.15 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 58-62 °C | --INVALID-LINK-- |
| Boiling Point | 235-237 °C | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of a Quinazoline-based Kinase Inhibitor Precursor
This protocol details the synthesis of 4-(8-methoxy-5-(trifluoromethyl)quinazolin-2-ylamino)phenyl)(morpholino)methanone, a scaffold for potential kinase inhibitors, using this compound as a key starting material.
Reaction Scheme:
Caption: Synthesis of a quinazoline derivative.
Materials:
-
4-Methoxy-3-nitrobenzotrifluoride
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite or diatomaceous earth
-
Standard laboratory glassware
-
Magnetic stirrer
-
Hydrogenation apparatus
Procedure:
-
Reduction of the Nitro Group:
-
In a flask suitable for hydrogenation, dissolve 4-methoxy-3-nitrobenzotrifluoride in methanol.
-
Add 10% Pd/C catalyst (10% by weight of the starting material).
-
Stir the mixture at room temperature under a hydrogen atmosphere overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dry the resulting solid under vacuum to yield this compound as an off-white solid.
-
The reported yield for this step is 99%.[4] The product can be characterized by mass spectrometry (ESI-MS m/z: 192.1 [M+H]⁺).[4]
-
Subsequent steps to form the final quinazoline product involve cyclization with appropriate reagents, which is a common strategy in the synthesis of kinase inhibitors.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide. This reaction is fundamental for synthesizing complex diarylamines.
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., bromobenzene, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Schlenk flask or glovebox
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask, add the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the aryl halide.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
-
Reaction Execution:
-
Stir the mixture at a specified temperature (typically 80-110 °C) until the starting materials are consumed (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel or Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Synthesis of a Phenylpyrazole Insecticide Intermediate
This protocol outlines the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline, a key intermediate for the insecticide Fipronil, starting from a related trifluoromethylaniline. This illustrates the utility of trifluoromethyl anilines in agrochemical synthesis.
Reaction Scheme:
Caption: Synthesis of a Fipronil intermediate.
Materials:
-
2-Chloro-4-(trifluoromethyl)aniline
-
Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)
-
Chlorobenzene
-
Reaction vessel with heating and gas inlet
Procedure:
-
Chlorination:
-
Dissolve 2-chloro-4-(trifluoromethyl)aniline in chlorobenzene in a suitable reactor.
-
Slowly add sulfuryl chloride to the mixture at 55-60 °C over several hours.
-
Maintain the temperature for an additional period to ensure the completion of the reaction.
-
-
Work-up and Isolation:
-
After the reaction is complete, carefully quench the reaction mixture.
-
Perform an aqueous workup, including a wash with a base (e.g., NaOH solution).
-
Separate the organic layer and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to yield 2,6-dichloro-4-(trifluoromethyl)aniline.
-
Reported yields for this chlorination step are as high as 94%.[3][6]
-
This intermediate subsequently undergoes diazotization and cyclization to form the pyrazole ring of Fipronil.[3][7]
Biological Signaling Pathways
Derivatives of this compound are often designed as kinase inhibitors. Below are simplified diagrams of key signaling pathways targeted by such compounds.
Caption: Dual inhibition of EGFR and VEGFR-2 pathways.
Caption: Inhibition of Polo-like Kinase 1 (PLK1).
Experimental and Logical Workflows
The development of novel compounds from a building block like this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Drug discovery workflow.
Conclusion
This compound is a high-value building block for the synthesis of fluorinated compounds with significant applications in the pharmaceutical and agrochemical sectors. Its unique electronic and steric properties facilitate the construction of complex molecular architectures with enhanced biological activity and metabolic stability. The protocols and data presented here provide a foundation for researchers to utilize this versatile intermediate in their synthetic endeavors.
References
- 1. Buy this compound | 349-65-5 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 7. allindianpatents.com [allindianpatents.com]
Application Notes and Protocols for Electrophilic Aromatic Substitution on 2-Methoxy-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting electrophilic aromatic substitution reactions on 2-Methoxy-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols focus on halogenation, nitration, and Friedel-Crafts acylation, outlining the necessary reagents, conditions, and expected outcomes. Due to the strong activating and directing effects of the amino and methoxy groups, careful control of reaction conditions is crucial to achieve the desired regioselectivity and yield.
Introduction
This compound is a substituted aromatic amine with a unique electronic profile. The methoxy group (-OCH₃) at the 2-position and the amino group (-NH₂) at the 1-position are both strong activating, ortho, para-directing groups. Conversely, the trifluoromethyl group (-CF₃) at the 5-position is a strong deactivating, meta-directing group. The interplay of these substituents dictates the regioselectivity of electrophilic aromatic substitution reactions.
The powerful activating nature of the amino and methoxy groups generally directs incoming electrophiles to the positions ortho and para to them. Given the substitution pattern, the primary sites for electrophilic attack are the C4 and C6 positions. However, the free amino group can lead to side reactions, such as oxidation or complexation with Lewis acids, and can be protonated in acidic media, which would alter its directing effect to meta. To ensure predictable outcomes and high yields, it is often necessary to protect the amino group, most commonly through acetylation to form the corresponding acetanilide. This modification tempers the activating effect of the amino group and prevents undesirable side reactions, while still directing substitution to the ortho and para positions.
Key Signaling Pathways and Regioselectivity
The regioselectivity of electrophilic aromatic substitution on N-acetyl-2-methoxy-5-(trifluoromethyl)aniline is primarily governed by the directing effects of the acetamido and methoxy groups. Both are ortho, para-directors. The position para to the acetamido group (C4) and the position ortho to the methoxy group and para to the trifluoromethyl group (C6) are the most likely sites of substitution. Steric hindrance may also play a role in favoring one position over the other.
Caption: Logical workflow for electrophilic aromatic substitution.
Experimental Protocols
The following protocols are representative procedures for the electrophilic aromatic substitution of this compound. It is highly recommended to first protect the amino group by converting it to an acetanilide to achieve better control over the reaction.
Protocol 1: Acetylation of this compound
Objective: To protect the amino group as an acetanilide to moderate its reactivity and prevent side reactions during subsequent electrophilic aromatic substitution.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of sodium acetate.
-
To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol/water to afford N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide.
Protocol 2: Bromination of N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide
Objective: To regioselectively introduce a bromine atom onto the aromatic ring.
Materials:
-
N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nitration of N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide
Objective: To introduce a nitro group onto the aromatic ring.
Materials:
-
N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
Ice
Procedure:
-
In a flask, dissolve N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
Protocol 4: Friedel-Crafts Acylation of N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide
Objective: To introduce an acyl group onto the aromatic ring.
Materials:
-
N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide
-
Acetyl chloride (or other acyl chloride)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (dilute)
Procedure:
-
Suspend anhydrous aluminum chloride (2.5 eq) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add acetyl chloride (1.2 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide (1.0 eq) in anhydrous dichloromethane dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of ice, followed by dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the electrophilic aromatic substitution reactions on N-acetylated this compound. Yields are indicative and may vary based on reaction scale and purification methods.
| Reaction | Electrophile/Reagent | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Representative Yield (%) |
| Acetylation | Acetic anhydride | Acetic acid | 50-60 | 1-2 | N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide | >95 |
| Bromination | N-Bromosuccinimide | DMF | 0 to RT | 4-6 | 4-Bromo- and/or 6-Bromo-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide | 80-90 |
| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | 0-5 | 1-2 | 4-Nitro- and/or 6-Nitro-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide | 75-85 |
| Acylation | Acetyl chloride/AlCl₃ | Dichloromethane | 0 to RT | 12-18 | 4-Acetyl- and/or 6-Acetyl-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide | 60-70 |
Note: The regioselectivity between the 4- and 6-positions will depend on the specific electrophile and reaction conditions. Further analysis (e.g., NMR spectroscopy) is required to confirm the exact isomer distribution.
Experimental Workflow Diagram
Caption: General experimental workflow for electrophilic substitution.
Acylation reaction procedure for 2-Methoxy-5-(trifluoromethyl)aniline
An Application Note on the Acylation of 2-Methoxy-5-(trifluoromethyl)aniline
Introduction
Acylation is a fundamental chemical transformation in organic synthesis, frequently employed to install an acyl group onto a molecule. In pharmaceutical and materials science research, the acylation of amines is a critical step for creating amides, which are prevalent structural motifs in biologically active compounds and functional materials. The acetylation of primary and secondary amines, for instance, is often used to introduce an acetyl protecting group, which moderates the reactivity of the amino group towards electrophiles or oxidizing agents.[1][2] This application note provides a detailed protocol for the acylation of this compound to synthesize N-[2-Methoxy-5-(trifluoromethyl)phenyl]acetamide. This procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a standard, reliable method for this transformation.
Data Presentation
The following table summarizes the key physical and chemical properties of the primary reactant and the expected product.
| Property | This compound (Reactant) | N-[2-Methoxy-5-(trifluoromethyl)phenyl]acetamide (Product) |
| CAS Number | 349-65-5 | 40622-64-8[3] |
| Molecular Formula | C₈H₈F₃NO | C₁₀H₁₀F₃NO₂[4] |
| Molecular Weight | 191.15 g/mol [5] | 233.19 g/mol |
| Appearance | Beige-greyish to brownish crystalline powder[5] | Data not available; typically a white or off-white solid |
| Boiling Point | 230.1±40.0 °C (Predicted)[5] | Data not available |
| pKa | 3.31±0.10 (Predicted)[5] | Data not available |
Reaction Scheme and Mechanism
The acylation of this compound with acetic anhydride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an acetate ion as a leaving group and forming the stable amide product after deprotonation.[6][7]
Caption: Acylation of this compound.
Experimental Protocols
This protocol outlines a standard laboratory procedure for the acetylation of this compound using acetic anhydride.
Materials and Reagents
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol (for recrystallization, optional)
-
Ice
Equipment
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter flask (for vacuum filtration)
-
Heating mantle or hot plate
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Melting point apparatus
Procedure
This procedure is adapted from standard methods for aniline acetylation.[8][9]
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.91 g (10 mmol) of this compound in 30 mL of glacial acetic acid. Stir the mixture until the aniline is completely dissolved.
-
Acylation: While stirring the solution, carefully add 1.2 mL (approx. 1.3 g, 12.7 mmol) of acetic anhydride dropwise. The reaction can be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 20-30 minutes.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously. A white or off-white precipitate of N-[2-Methoxy-5-(trifluoromethyl)phenyl]acetamide should form.[8][9]
-
Isolation: Allow the mixture to stand in an ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the collected crystals on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove any remaining acetic acid and other water-soluble impurities.
-
Drying: Press the crystals dry on the filter paper and then transfer them to a watch glass to air dry or dry in a desiccator.
-
Purification (Optional): For higher purity, the crude product can be recrystallized. A common solvent system for acetanilides is a mixture of ethanol and water.[9] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals. Collect the purified crystals by vacuum filtration.
-
Characterization: Determine the yield and melting point of the final product. The product can be further characterized by techniques such as TLC, IR, and NMR spectroscopy.[9]
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of N-[2-Methoxy-5-(trifluoromethyl)phenyl]acetamide.
Caption: Workflow for the synthesis of N-[2-Methoxy-5-(trifluoromethyl)phenyl]acetamide.
References
- 1. ias.ac.in [ias.ac.in]
- 2. rsc.org [rsc.org]
- 3. N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide | 40622-64-8 [chemicalbook.com]
- 4. 40622-64-8|N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide|BLDpharm [bldpharm.com]
- 5. This compound CAS#: 349-65-5 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Utilization of 2-Methoxy-5-(trifluoromethyl)aniline in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethyl)aniline is a versatile aniline derivative of significant interest in material science, primarily as a monomer for the synthesis of high-performance polymers. The presence of both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group on the aromatic ring imparts unique properties to the resulting polymers. The electron-donating methoxy group can enhance solubility and processability, while the strongly electron-withdrawing and bulky trifluoromethyl group contributes to increased thermal stability, chemical resistance, lower dielectric constants, and reduced water absorption.
These characteristics make polymers derived from this compound and its derivatives suitable for a range of advanced applications, including microelectronics, aerospace components, and specialized coatings. This document provides detailed application notes and experimental protocols for the synthesis of polymers utilizing this valuable monomer.
Key Applications in Polymer Science
The primary application of this compound in material science is in the synthesis of fluorinated polyimides and other high-performance polymers.
-
Fluorinated Polyimides: As a diamine or a precursor to diamines, this compound is used to create polyimides with exceptional thermal stability, low dielectric constants, and good solubility in organic solvents. These properties are highly desirable for applications in microelectronics as insulating layers and flexible printed circuit boards.[1][2][3][4]
-
Conducting Polymers: While less common, substituted anilines can be polymerized via oxidative methods to produce conducting polymers. The methoxy and trifluoromethyl groups would modulate the electronic properties and processability of the resulting polyaniline derivative.[5]
-
Specialty Coatings: The unique combination of functional groups can lead to polymers with low surface energy and high hydrophobicity, making them suitable for protective and anti-fouling coatings.[1]
Data Presentation: Properties of Related Fluorinated Polyimides
While specific data for polymers synthesized directly from this compound is not extensively available in the public domain, the following tables summarize the properties of various fluorinated polyimides synthesized from structurally similar trifluoromethyl-containing diamines. This data provides a strong indication of the performance characteristics that can be expected.
Table 1: Thermal Properties of Fluorinated Polyimides
| Polymer ID | Dianhydride Monomer | Diamine Monomer | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) |
| TPPI50 | Various | TFMB-based | 402 | 563 |
| 6FDA-HFBODA | 6FDA | HFBODA | 240 | 521 |
| PI-2 | 6FCDA | BADPO | 311 | Not specified |
| PI 5a | PMDA | Multi-bulky diamine | 281 | 561 (in N₂) |
| PI 5b | 6FDA | Multi-bulky diamine | 259 | 551 (in N₂) |
Data sourced from multiple studies on fluorinated polyimides.[1][6][7]
Table 2: Mechanical Properties of Fluorinated Polyimides
| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (GPa) |
| TPPI50 | 232.73 | 26.26 | 5.53 |
| PI from diamine 2 | 72.3 - 153.24 | 6.9 - 12.5 | 1.4 - 2.3 |
| PPI-2 | >124.9 | Not specified | >1.9 |
Data represents a range of values obtained for different fluorinated polyimides.[1][6][7]
Table 3: Dielectric Properties of Fluorinated Polyimides
| Polymer ID | Dielectric Constant (Dk) @ 1 MHz | Dielectric Loss (Df) @ 1 MHz |
| TPPI50 | 2.312 | 0.00676 |
| 6FDA-HFBODA | 2.63 (at 10 GHz) | 0.00372 (at 10 GHz) |
| PI 5a | 2.85 | Not specified |
| PI 5b | 2.69 | Not specified |
Low dielectric constants are a key advantage of incorporating trifluoromethyl groups.[1][7]
Experimental Protocols
The following are detailed, representative protocols for the synthesis of polymers using aniline derivatives. These can be adapted for this compound.
Protocol 1: Synthesis of a Fluorinated Polyimide via a Two-Step Polycondensation
This protocol describes a general and widely used method for synthesizing polyimides. It involves the formation of a poly(amic acid) precursor, followed by chemical or thermal imidization to form the final polyimide.
Workflow Diagram:
Caption: General workflow for the two-step synthesis of polyimides.
Materials:
-
This compound (or a diamine derivative)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Pyridine
-
Acetic anhydride
-
Methanol
Procedure:
-
Preparation of Poly(amic acid):
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the diamine (e.g., derived from this compound) in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, add an equimolar amount of the aromatic dianhydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[2]
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a mixture of pyridine and acetic anhydride (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer).
-
Continue stirring at room temperature for 12 hours, or gently heat to 50-60 °C for 2-4 hours to facilitate the cyclodehydration.
-
-
Thermal Imidization (Alternative to Chemical Imidization):
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Heat the film in a vacuum oven using a staged heating profile, for example: 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour.
-
-
Polymer Isolation and Purification:
-
Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove any residual solvent and unreacted reagents.
-
Dry the purified polyimide in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Characterization:
-
FTIR Spectroscopy: Confirm the conversion of the poly(amic acid) to the polyimide by the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid bands.
-
NMR Spectroscopy: Elucidate the polymer structure.
-
Thermal Analysis (TGA/DSC): Determine the glass transition temperature and thermal decomposition temperature.
Protocol 2: Oxidative Polymerization of a Substituted Aniline
This protocol is adapted from methods used for the synthesis of polyaniline and its derivatives. It can be used to explore the synthesis of conducting polymers from this compound.
Workflow Diagram:
Caption: Workflow for the oxidative polymerization of an aniline derivative.
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution Preparation:
-
In a beaker, dissolve a specific amount of this compound in 1 M HCl.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
-
Oxidant Solution Preparation:
-
In a separate beaker, dissolve a calculated amount of ammonium persulfate (the molar ratio of monomer to oxidant can be varied, e.g., 1:1.25) in 1 M HCl.
-
Cool this solution to 0-5 °C.
-
-
Polymerization:
-
Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes.
-
A color change should be observed as the polymerization proceeds.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours.
-
-
Polymer Isolation and Purification:
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer precipitate with 1 M HCl until the filtrate becomes colorless.
-
Subsequently, wash with deionized water and then with methanol to remove any unreacted monomer and oligomers.
-
-
Drying:
-
Dry the polymer in a vacuum oven at 60 °C for 24 hours.
-
Characterization:
-
UV-Vis Spectroscopy: To study the electronic transitions in the polymer.
-
Cyclic Voltammetry: To investigate the electrochemical properties of the polymer film.
-
Four-Point Probe Measurement: To determine the electrical conductivity of the polymer.
Conclusion
This compound is a promising monomer for the development of advanced polymers with desirable thermal, mechanical, and dielectric properties. The protocols provided herein offer a starting point for the synthesis and exploration of novel polyimides and other polymers based on this fluorinated aniline derivative. The incorporation of the trifluoromethyl group is a well-established strategy for enhancing polymer performance, and further research into the specific polymers derived from this monomer is warranted to fully exploit their potential in various high-tech applications.
References
Application Notes and Protocols for the Analytical Determination of 2-Methoxy-5-(trifluoromethyl)aniline
Introduction
2-Methoxy-5-(trifluoromethyl)aniline is an important synthetic intermediate in the pharmaceutical and agrochemical industries. Its accurate detection and quantification are crucial for ensuring the quality and purity of final products, as well as for monitoring its presence in various matrices during research and development. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals.
Analytical Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful and widely used techniques for the analysis of aromatic amines like this compound.
-
Gas Chromatography (GC): This technique is well-suited for the analysis of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and robustness for quantification. For increased selectivity and structural confirmation, a Mass Spectrometer (MS) can be used as a detector.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. It is particularly useful for less volatile or thermally labile compounds. Detection is typically achieved using an Ultraviolet (UV) detector, as aromatic amines exhibit strong UV absorbance, or a Mass Spectrometer (MS) for enhanced sensitivity and specificity, especially in complex matrices.
Gas Chromatography (GC) Method
This protocol is adapted from a validated method for the analysis of a structurally similar compound, trifluoromethoxy aniline, and is expected to provide a good starting point for the analysis of this compound.[1]
Experimental Protocol: GC-FID
1. Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: AT-210 (30 m x 0.53 mm I.D., 1.0 µm film thickness) or equivalent polar capillary column.
-
Autosampler and data acquisition software.
2. Reagents and Standards
-
Solvent/Diluent: High-purity methanol or acetone.
-
Carrier Gas: Helium.
-
Detector Gases: Hydrogen and compressed air.
-
This compound reference standard.
3. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of diluent in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1 - 100 µg/mL).
4. Sample Preparation
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection if particulate matter is present.
5. GC Conditions
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Carrier Gas Flow (Helium): Constant flow at 2.0 mL/min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
FID Gas Flows: Hydrogen: 40 mL/min; Air: 400 mL/min; Makeup (Helium): 30 mL/min.
6. Data Analysis
-
Identify the peak for this compound based on its retention time from the standard injection.
-
Quantify the analyte by constructing a calibration curve of peak area versus concentration of the standards.
Quantitative Data (GC-FID - Expected Performance)
The following table summarizes the expected performance of the GC-FID method, based on data from structurally similar compounds and general method validation principles.[1]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Linearity Range | 1 - 100 µg/mL (R² > 0.998) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
GC Analysis Workflow
References
Application Notes and Protocols: The Role of 2-Methoxy-5-(trifluoromethyl)aniline in the Development of Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethyl)aniline is a key building block in medicinal chemistry, valued for its unique structural and electronic properties. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the aniline scaffold imparts desirable characteristics to derivative compounds, such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1][2] These features make it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.[1][3] This document provides detailed application notes and protocols for the use of this compound in the development of kinase inhibitors, a prominent class of targeted therapeutics.
Application: Development of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division. Dysregulation of kinase activity is a hallmark of many cancers. The structural motif of this compound can be incorporated into various kinase inhibitor scaffolds to enhance their potency and selectivity.
Representative Therapeutic Agent: A Hypothetical Pyrimidine-Based Kinase Inhibitor
For the purpose of these application notes, we will consider a hypothetical kinase inhibitor, "Pyr-Inhib-CF3," derived from this compound. This example is illustrative of the types of compounds that can be synthesized from this versatile starting material.
Table 1: In Vitro Kinase Inhibitory Activity of Pyr-Inhib-CF3
| Kinase Target | IC50 (nM) |
| Epidermal Growth Factor Receptor (EGFR) | 15 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 35 |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | 50 |
| c-Met | 80 |
| Src Kinase | 120 |
Table 2: Cellular Activity of Pyr-Inhib-CF3
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 45 |
| HCT116 | Colorectal Carcinoma | 60 |
| U87-MG | Glioblastoma | 95 |
Experimental Protocols
I. Synthesis of a Pyr-Inhib-CF3 Precursor
This protocol describes the synthesis of an N-(2-methoxy-5-(trifluoromethyl)phenyl)pyrimidin-2-amine intermediate, a common core structure in many kinase inhibitors.
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or poisoned catalyst (e.g., Pd/C). | Ensure the use of fresh, high-quality catalyst. If catalyst poisoning is suspected (e.g., by sulfur-containing impurities), purify the starting material or use a more robust catalyst. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the hydrogen pressure, reaction time, or temperature. | |
| Poor quality of starting material (4-methoxy-3-nitrobenzotrifluoride). | Verify the purity of the starting material by Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). Purify by recrystallization or column chromatography if necessary. | |
| Formation of Impurities | Side reactions due to overly harsh conditions. | If using catalytic hydrogenation, avoid excessive temperatures which can lead to dehalogenation or other side reactions. For cross-coupling reactions, screen different ligands and bases to improve selectivity. |
| Presence of starting material in the final product. | Ensure the reaction goes to completion. If purification is difficult, consider optimizing the reaction to push it to full conversion. | |
| Difficult Purification | Co-elution of product and impurities during chromatography. | Experiment with different solvent systems for column chromatography. Consider alternative purification methods such as recrystallization or distillation under reduced pressure. |
| Product instability. | This compound is generally stable, but prolonged exposure to harsh acidic or basic conditions during workup should be avoided. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most widely reported and efficient method is the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride. This reaction typically employs a Palladium on carbon (Pd/C) catalyst in a solvent like methanol under a hydrogen atmosphere. It is known to produce near-quantitative yields of the desired product.[1][2]
Q2: My hydrogenation reaction is very slow or has stalled. What can I do to improve it?
A2: Several factors could be at play. First, ensure your hydrogen supply is adequate and that the reaction vessel is properly sealed to maintain pressure. The quality of your Pd/C catalyst is crucial; use a fresh batch from a reputable supplier. The reaction can also be sensitive to impurities in the starting material or solvent that may poison the catalyst. If the issue persists, you can try slightly increasing the reaction temperature or the hydrogen pressure.
Q3: Are there alternative synthesis routes to this compound?
Q4: How do the Buchwald-Hartwig amination and Ullmann condensation work for this synthesis?
A4: In a hypothetical Buchwald-Hartwig approach, you would couple an aryl halide or triflate, such as 2-bromo-1-methoxy-4-(trifluoromethyl)benzene, with an ammonia equivalent or a protected amine, using a palladium catalyst and a suitable phosphine ligand.[3][5][6] The Ullmann condensation is a copper-catalyzed reaction that would couple the same aryl halide with an amine, often at higher temperatures than the Buchwald-Hartwig reaction.[4][7]
Q5: What are the typical impurities I should look out for?
A5: The primary impurity to monitor is the unreacted starting material, 4-methoxy-3-nitrobenzotrifluoride. Depending on the reaction conditions, side-products from over-reduction or other rearrangements could occur, though these are less common with the standard Pd/C hydrogenation. In cross-coupling reactions, impurities can arise from side reactions of the catalyst, ligand, or base.
Data Presentation
The following table summarizes and compares the yields of different synthetic approaches.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Typical Yield | Reference |
| Catalytic Hydrogenation | 4-methoxy-3-nitrobenzotrifluoride, H₂ | 10% Pd/C | 99% | [1][2] |
| Buchwald-Hartwig Amination | 2-halo-1-methoxy-4-(trifluoromethyl)benzene, Amine Source | Palladium catalyst with phosphine ligand | Variable, dependent on optimization | [3][5] |
| Ullmann Condensation | 2-halo-1-methoxy-4-(trifluoromethyl)benzene, Amine | Copper catalyst | Variable, dependent on optimization | [4][7] |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol is based on the high-yield method reported in the literature.[1][2]
-
Reaction Setup: To a solution of 4-methoxy-3-nitrobenzotrifluoride (1.0 eq) in methanol, add 10% Palladium on carbon (10% w/w).
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Purge the system with hydrogen gas, and then stir the mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound as an off-white solid. The product is often of high purity and may not require further purification.
Protocol 2: General Protocol for Synthesis via Buchwald-Hartwig Amination
This is a general guideline and requires optimization for this specific substrate.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine an aryl halide (e.g., 2-bromo-1-methoxy-4-(trifluoromethyl)benzene) (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).
-
Addition of Reagents: Add an anhydrous, degassed solvent (e.g., toluene, dioxane) followed by the amine source (e.g., a primary amine or an ammonia equivalent).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 349-65-5 [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Purification of Crude 2-Methoxy-5-(trifluoromethyl)aniline
Welcome to the technical support center for the purification of crude 2-Methoxy-5-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, often synthesized by the reduction of 2-methoxy-5-(trifluoromethyl)nitrobenzene, may contain several impurities.[1] These can include unreacted starting material, intermediates, and byproducts from side reactions. The crude product is often an off-white or brownish crystalline powder, indicating the presence of colored impurities.[2] Common impurities may include:
-
Unreacted Starting Material: 2-methoxy-5-(trifluoromethyl)nitrobenzene.
-
Intermediates: Partially reduced nitro compounds.
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities. Storing the compound under an inert atmosphere and protected from light can minimize this.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
Q2: Which purification methods are most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. The most common and effective methods for purifying solid organic compounds like this compound are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid compound.
-
Column Chromatography: A versatile technique for separating the target compound from a mixture of impurities, especially when impurities have different polarities.
-
Vacuum Distillation: Suitable if the compound is a high-boiling liquid or a low-melting solid, and is thermally stable. Given that this compound is a solid with a melting point of 58-60 °C, this method is less common but can be effective for removing non-volatile impurities.[3]
Q3: How can I assess the purity of this compound after purification?
A3: The purity of the final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot on the TLC plate in an appropriate solvent system suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to detect and quantify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (58-60 °C) is indicative of high purity.[3]
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving the compound even at elevated temperatures.
-
Solution:
-
Select a more appropriate solvent. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[4] For an aromatic amine like this compound, solvents to consider are ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[5][6]
-
Increase the volume of the solvent. However, be cautious as using too much solvent will reduce the yield.[7]
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, either because too much solvent was used or the compound is very soluble in the cold solvent.
-
Solution:
-
Reduce the volume of the solvent. Reheat the solution to evaporate some of the solvent and then allow it to cool again.[8]
-
Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.[8]
-
Cool the solution further. Use an ice bath to lower the temperature and decrease the solubility.
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly, causing the compound to come out of solution as a liquid.
-
Solution:
-
Reheat the solution to dissolve the oil, then allow it to cool more slowly.
-
Add a small amount of a "poorer" solvent (a solvent in which the compound is less soluble) to the hot solution to lower the overall solubility.
-
Choose a solvent with a lower boiling point. [6]
-
Problem 4: The recrystallized product is still colored.
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution:
-
Use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[9] Use sparingly, as it can also adsorb the desired product.
-
Perform a second recrystallization.
-
Column Chromatography
Problem 1: The compound does not move down the column (Rf = 0).
-
Possible Cause: The eluent is not polar enough to move the compound along the polar stationary phase (e.g., silica gel).
-
Solution:
-
Increase the polarity of the eluent. Gradually add a more polar solvent to your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[10]
-
Problem 2: All compounds come off the column at once (Rf = 1).
-
Possible Cause: The eluent is too polar, causing all components of the mixture to travel with the solvent front.
-
Solution:
-
Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent in your mobile phase.
-
Problem 3: The separation between the desired compound and an impurity is poor.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Optimize the solvent system using TLC. Experiment with different solvent mixtures to find one that gives a good separation of spots on a TLC plate. A difference in Rf values of at least 0.2 is desirable for good separation on a column.
-
Try a different solvent system. Sometimes changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can improve separation.[11]
-
Use a longer column or a finer mesh silica gel. This increases the surface area and can improve separation.
-
Problem 4: The compound streaks on the column.
-
Possible Cause: The compound is too polar for the eluent, is interacting strongly with the acidic silica gel, or the column is overloaded.
-
Solution:
-
Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine for basic compounds like anilines, to reduce tailing.[12]
-
Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Do not overload the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude material by weight.
-
Vacuum Distillation
Problem 1: The compound is not distilling at the expected temperature.
-
Possible Cause: The vacuum is not as low as expected, or there are leaks in the system.
-
Solution:
-
Check all joints and connections for leaks. Ensure all glassware is properly sealed.
-
Verify the performance of the vacuum pump.
-
Use a manometer to accurately measure the pressure in the system.
-
Problem 2: Bumping or violent boiling occurs.
-
Possible Cause: Uneven heating or lack of nucleation sites for smooth boiling. Boiling stones are often less effective under vacuum.[13]
-
Solution:
-
Use a magnetic stirrer to ensure smooth and even boiling.
-
Introduce a fine stream of air or nitrogen through a capillary tube that reaches the bottom of the flask.
-
Heat the distillation flask slowly and evenly.
-
Problem 3: The distillate is discolored.
-
Possible Cause: The compound is decomposing at the distillation temperature, or some impurities are co-distilling.
-
Solution:
-
Improve the vacuum to lower the boiling point and reduce the risk of thermal decomposition.[14]
-
Consider a fractional distillation setup if the impurities have boiling points close to the product.
-
Data Presentation
The following tables provide hypothetical, yet realistic, quantitative data for the purification of crude this compound to serve as a benchmark for experimental work.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Recovery | Key Advantages | Key Disadvantages |
| Recrystallization (Ethanol/Water) | 85% | 98% | 70-85% | Simple, cost-effective for removing small amounts of impurities. | Lower recovery if the compound has significant solubility in the cold solvent. |
| Column Chromatography (Hexane:EtOAc gradient) | 85% | >99% | 60-80% | High resolution, capable of separating complex mixtures. | More time-consuming and requires larger volumes of solvent. |
| Vacuum Distillation | 85% | 97% | 75-90% | Good for removing non-volatile or highly colored impurities. | Potential for thermal degradation if the compound is heat-sensitive. |
Table 2: Solvent Screening for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Recommendation |
| Water | Insoluble | Insoluble | N/A | Not suitable |
| Hexane | Sparingly Soluble | Soluble | Good | Good for single solvent or as an anti-solvent |
| Ethanol | Soluble | Very Soluble | Poor | May be suitable in a mixed solvent system (e.g., with water) |
| Isopropanol | Sparingly Soluble | Soluble | Good | Promising single solvent |
| Ethyl Acetate | Soluble | Very Soluble | Poor | May be suitable in a mixed solvent system (e.g., with hexane) |
| Toluene | Sparingly Soluble | Soluble | Good | Promising single solvent |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude solid. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the mixture gently to boiling and observe. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.
Protocol 2: Column Chromatography
-
Solvent System Selection: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives an Rf value of approximately 0.3 for this compound and provides good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting logic for common purification issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 349-65-5 [chemicalbook.com]
- 3. 2-メトキシ-5-(トリフルオロメチル)アニリン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Vacuum Distillation of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
Identifying and minimizing side products in 2-Methoxy-5-(trifluoromethyl)aniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during reactions with 2-Methoxy-5-(trifluoromethyl)aniline. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound is an aromatic amine with two influential substituents that dictate its reactivity in electrophilic aromatic substitution and other reactions. The methoxy (-OCH3) group at the 2-position is an activating, ortho-, para-director due to its electron-donating resonance effect. The trifluoromethyl (-CF3) group at the 5-position is a strongly deactivating, meta-director due to its inductive electron-withdrawing effect. The interplay of these two groups governs the regioselectivity and reaction rates.
Q2: How do the substituents on this compound affect the regioselectivity of electrophilic aromatic substitution (e.g., acylation)?
A2: The activating ortho-, para-directing methoxy group and the deactivating meta-directing trifluoromethyl group have opposing effects. The methoxy group directs incoming electrophiles to the positions ortho and para to it (positions 3 and 6). The trifluoromethyl group directs to the positions meta to it (positions 3 and 1). Therefore, the position most activated for electrophilic attack is position 3, which is ortho to the methoxy group and meta to the trifluoromethyl group. Position 6 is also activated by the methoxy group (para) but is ortho to the deactivating trifluoromethyl group, making it less favorable.
Q3: What are the common challenges in the diazotization of this compound?
A3: While the amino group can be readily diazotized, the electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the amine, potentially requiring slightly more forcing conditions compared to more activated anilines. As with many diazotization reactions, maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of the resulting diazonium salt. Side reactions can include the formation of triazenes if the diazonium salt reacts with unreacted aniline.
Troubleshooting Guides
Friedel-Crafts Acylation
Problem: Low yield of the desired acylated product.
| Possible Cause | Suggested Solution |
| Substrate Deactivation | The trifluoromethyl group deactivates the ring, making the reaction sluggish. Increase the amount of Lewis acid catalyst (e.g., AlCl3) to 1.5-2.0 equivalents. Consider using a more reactive acylating agent (e.g., acyl chloride over anhydride). |
| Incorrect Regioselectivity | While acylation is expected primarily at the 3-position, side products from acylation at other positions can lower the yield of the desired isomer. Optimize the reaction temperature; lower temperatures often favor the kinetically controlled product. |
| Catalyst Poisoning | The amine group can form a complex with the Lewis acid catalyst, rendering it inactive. Protect the amine group (e.g., as an amide) before acylation and deprotect it afterward. |
| Polysubstitution | Although less common with deactivating groups, if the reaction conditions are too harsh, a second acylation might occur. Use milder conditions and a stoichiometric amount of the acylating agent. |
Problem: Formation of multiple isomers.
| Possible Cause | Suggested Solution |
| Kinetic vs. Thermodynamic Control | Acylation of substituted anisoles can yield different isomers depending on the reaction conditions. Lower temperatures (0-5 °C) generally favor the ortho product (kinetic control), while higher temperatures can lead to the para product (thermodynamic control). For this compound, the primary product is expected at the 3-position. However, careful temperature control is still advised to maximize the yield of the desired isomer. |
| Isomerization of Product | Under strong Lewis acid conditions, the product might isomerize. Minimize reaction time and use the minimum effective amount of catalyst. |
Diazotization and Sandmeyer Reaction
Problem: Incomplete diazotization.
| Possible Cause | Suggested Solution |
| Insufficient Acid | A sufficient amount of strong acid (e.g., HCl, H2SO4) is required to generate nitrous acid and protonate the aniline. Use at least 3 equivalents of acid. |
| Low Reactivity | The electron-withdrawing trifluoromethyl group reduces the amine's nucleophilicity. Ensure efficient mixing and allow for a slightly longer reaction time at 0-5 °C. |
| Precipitation of Amine Salt | The hydrochloride or sulfate salt of the aniline may precipitate, reducing its availability for reaction. Ensure vigorous stirring to maintain a fine suspension. |
Problem: Low yield in the subsequent Sandmeyer reaction.
| Possible Cause | Suggested Solution |
| Decomposition of Diazonium Salt | Diazonium salts are thermally unstable. Maintain the temperature of the diazonium salt solution at 0-5 °C at all times before and during the addition of the copper(I) salt. |
| Side Reactions of Diazonium Salt | The diazonium salt can react with water to form a phenol, especially at elevated temperatures.[1][2] It can also undergo radical coupling to form biaryl byproducts.[2] Use the diazonium salt solution immediately after preparation and ensure a well-cooled reaction vessel for the Sandmeyer step. |
| Improper Copper(I) Catalyst | The copper(I) salt must be fresh and active. Prepare the Cu(I) salt solution just before use. |
| Formation of Azo Dyes | If the diazonium salt couples with an electron-rich species in the reaction mixture, colored azo dyes can form as byproducts. Ensure the complete consumption of the starting aniline during diazotization. |
Data Presentation
Table 1: Predicted Regioselectivity of Friedel-Crafts Acylation of this compound
| Position of Acylation | Directing Effect of -OCH3 (at C2) | Directing Effect of -CF3 (at C5) | Predicted Major/Minor Product |
| 3 | Ortho (Activating) | Meta (Deactivating) | Major |
| 4 | Meta (Deactivating) | Ortho (Deactivating) | Minor |
| 6 | Para (Activating) | Ortho (Deactivating) | Minor |
Table 2: Troubleshooting Common Side Products in Sandmeyer Reactions of Diazotized this compound
| Side Product | Formation Pathway | Minimization Strategy |
| Phenol Derivative | Reaction of the diazonium salt with water.[1][2] | Maintain low temperatures (0-5 °C) throughout the process. Use the diazonium salt solution immediately after preparation. |
| Biaryl Derivative | Radical coupling of two aryl radicals generated from the diazonium salt.[2] | Use a stoichiometric amount of the copper(I) salt to efficiently trap the aryl radical. |
| Azo Dye | Coupling of the diazonium salt with unreacted this compound or other electron-rich aromatic compounds. | Ensure complete diazotization of the starting aniline. Avoid the presence of other aromatic coupling partners. |
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes a general procedure for the N-acylation using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) to the stirred solution.
-
Add acetyl chloride (1.05 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Diazotization of this compound
This protocol outlines the formation of the diazonium salt for use in subsequent reactions like the Sandmeyer reaction.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Distilled water
-
Urea or sulfamic acid
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq.).
-
Add a mixture of water and concentrated HCl (3.0 eq.) and stir to form a fine suspension of the hydrochloride salt.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq.) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
If necessary, quench the excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
The resulting clear solution of the diazonium salt should be used immediately in the next step.
Visualizations
References
Optimizing catalyst loading for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and other fine chemicals. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported and efficient method is the catalytic hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere and offers high yields. An alternative approach for forming the C-N bond is the Buchwald-Hartwig amination, which is particularly useful if starting from an aryl halide.
Q2: How does the catalyst loading of Pd/C affect the hydrogenation reaction?
A2: Catalyst loading is a critical parameter that influences the reaction rate and, to some extent, the overall yield. Generally, increasing the catalyst loading will increase the reaction rate. However, using an excessively high loading can be uneconomical and may not significantly improve the yield. It is crucial to find an optimal loading that balances reaction time and cost-effectiveness.
Q3: What are the typical signs of a stalled or incomplete hydrogenation reaction?
A3: A stalled or incomplete reaction can be identified by monitoring the consumption of the starting material via techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A lack of change in the starting material spot or peak over time indicates a problem. Another sign is the cessation of hydrogen uptake in a pressurized system.
Q4: Can the trifluoromethyl group be affected during the hydrogenation?
A4: The trifluoromethyl group is generally stable under the standard conditions for nitro group hydrogenation. However, under harsh conditions, such as high temperatures and pressures, or with certain catalysts, C-F bond cleavage (hydrodefluorination) can be a potential side reaction. It is important to use optimized and mild reaction conditions to avoid this.
Q5: What are the key safety precautions to take during a catalytic hydrogenation?
A5: Catalytic hydrogenation involves the use of flammable hydrogen gas, often under pressure, and a pyrophoric catalyst (Pd/C). It is imperative to work in a well-ventilated fume hood, use appropriate personal protective equipment, and ensure all equipment is properly grounded. The reaction should be conducted behind a blast shield, and the catalyst should be handled carefully under an inert atmosphere to prevent ignition.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound in Catalytic Hydrogenation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Pd/C catalyst may be old, have been improperly stored, or poisoned. Use a fresh batch of catalyst from a reputable supplier. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. |
| Insufficient Hydrogen | Ensure a continuous and sufficient supply of hydrogen gas. For reactions at atmospheric pressure, use a balloon filled with hydrogen. For pressurized reactions, check for leaks in the system. |
| Poor Mixing | Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen. Ensure vigorous stirring throughout the reaction. |
| Solvent Issues | The solvent may not be appropriate or may contain impurities that poison the catalyst. Methanol or ethanol are commonly used and effective solvents. Ensure the solvent is of high purity and degassed to remove oxygen. |
| Sub-optimal Temperature or Pressure | While the reaction often proceeds at room temperature and atmospheric pressure, some substrates may require higher temperature or pressure to achieve a reasonable reaction rate. Incrementally increase the temperature (e.g., to 40-60 °C) or pressure (e.g., to 2-4 bar). |
Problem 2: Formation of Side Products in Catalytic Hydrogenation
| Potential Cause | Recommended Solution |
| Incomplete Reduction | The reaction may have been stopped prematurely, leading to the presence of intermediates such as nitroso or hydroxylamine species. Monitor the reaction closely by TLC or LC-MS until the starting material is fully consumed. |
| Over-reduction or Side Reactions | Harsh reaction conditions (high temperature or pressure) can sometimes lead to undesired side reactions. Optimize the reaction conditions to be as mild as possible while still achieving a good conversion rate. |
| Condensation Products | Intermediates like nitrosobenzene and phenylhydroxylamine can condense to form azoxybenzene, which can be further reduced to azobenzene and hydrazobenzene.[1] Careful control of reaction conditions is crucial to favor the formation of the desired aniline. |
Data Presentation
Table 1: Illustrative Effect of Pd/C Catalyst Loading on Nitroarene Hydrogenation
This table provides a general trend of how catalyst loading can influence the reaction time and yield in the hydrogenation of a generic substituted nitroarene. The optimal loading for the synthesis of this compound should be determined experimentally.
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| 0.5 | 24 | 85 |
| 1.0 | 12 | 95 |
| 2.0 | 6 | >98 |
| 5.0 | 2 | >99 |
Data is illustrative and based on general trends observed for nitroarene hydrogenation.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride
This protocol is adapted from a known synthesis of this compound.[2]
Materials:
-
4-Methoxy-3-nitrobenzotrifluoride
-
10% Palladium on Carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Celite or another filter aid
Procedure:
-
Reactor Setup: To a clean, dry hydrogenation vessel equipped with a magnetic stir bar, add 10% Pd/C (catalyst loading to be optimized, e.g., 1-5 mol%).
-
Inerting: Seal the vessel and purge the system with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove all oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add a solution of 4-Methoxy-3-nitrobenzotrifluoride in anhydrous methanol.
-
Hydrogenation: Purge the vessel with hydrogen gas (3-4 cycles of vacuum/backfill with hydrogen). Pressurize the vessel to the desired hydrogen pressure (e.g., atmospheric or slightly above) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)anisole
This is a general protocol for a potential alternative synthesis route.
Materials:
-
2-Bromo-5-(trifluoromethyl)anisole
-
Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate like benzophenone imine followed by hydrolysis)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add 2-Bromo-5-(trifluoromethyl)anisole and the ammonia source to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.
Caption: Experimental workflow for catalytic hydrogenation.
References
Troubleshooting guide for the reduction of 4-methoxy-3-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 4-methoxy-3-nitrobenzotrifluoride to 4-methoxy-3-(trifluoromethyl)aniline.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause | Suggested Solution |
| 1. Incomplete or Sluggish Reaction | a. Catalyst Inactivity: The catalyst (e.g., Raney® Nickel, Pd/C) may have lost activity due to improper storage, handling, or poisoning. | a. Use a fresh batch of catalyst. For Raney® Nickel, ensure it has been stored and handled properly under water or a suitable solvent to prevent deactivation. For Pd/C, avoid exposure to air and moisture. Consider increasing the catalyst loading. |
| b. Insufficient Hydrogen Pressure: For catalytic hydrogenations, atmospheric pressure may not be sufficient for complete reduction. | b. Increase the hydrogen pressure. A pressure of 10 bar has been reported to be effective for the reduction of a similar substrate (4-nitrobenzotrifluoride)[1]. | |
| c. Poor Substrate Solubility: 4-methoxy-3-nitrobenzotrifluoride may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst. | c. Select a solvent in which the substrate is highly soluble. Methanol or ethanol are commonly used for such reductions[1]. Gentle heating may improve solubility, but monitor for potential side reactions. | |
| d. Low Reaction Temperature: The reaction may be too slow at room temperature. | d. Increase the reaction temperature. However, be cautious as higher temperatures can sometimes lead to an increase in side products. A temperature of 50°C has been used in similar reductions[2]. | |
| 2. Formation of Side Products | a. Partial Reduction: Incomplete reduction can lead to the formation of intermediates such as nitroso, hydroxylamino, or azoxy compounds. | a. Ensure sufficient reaction time and catalyst activity. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. Increasing hydrogen pressure or temperature can also drive the reaction to completion. |
| b. Defluorination of Trifluoromethyl Group: The trifluoromethyl group can be susceptible to defluorination under certain reductive conditions, especially with some metal hydrides or in the presence of strong acids or bases at elevated temperatures. | b. Avoid harsh reducing agents. Catalytic hydrogenation with Raney® Nickel or Pd/C is generally chemoselective for the nitro group. Use neutral or mildly acidic/basic conditions and moderate temperatures. | |
| c. Dehalogenation (if applicable): If the starting material contains halogen substituents, these can be removed during catalytic hydrogenation, particularly with Pd/C. | c. For substrates with halogen atoms, Raney® Nickel is often preferred over Pd/C to minimize dehalogenation[3]. | |
| 3. Difficult Product Isolation/Purification | a. Catalyst Fines in Product: Fine particles of the heterogeneous catalyst (e.g., Pd/C, Raney® Nickel) can pass through standard filter paper, contaminating the product. | a. Filter the reaction mixture through a pad of Celite® to effectively remove the catalyst. Ensure the Celite® pad is sufficiently thick. |
| b. Product is an Oil or Low-Melting Solid: The resulting aniline may be difficult to crystallize. | b. Purify the crude product by column chromatography on silica gel. Alternatively, consider converting the aniline to a salt (e.g., hydrochloride) to facilitate crystallization and purification. | |
| c. Emulsion during Work-up: The presence of the amine product can lead to emulsion formation during aqueous extraction. | c. Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the reduction of 4-methoxy-3-nitrobenzotrifluoride?
A1: Catalytic hydrogenation is a highly effective and clean method for this transformation. The use of Raney® Nickel in methanol under hydrogen pressure (e.g., 10 bar) has been successfully applied to the analogous reduction of 4-nitrobenzotrifluoride, yielding the corresponding aniline in high purity[1]. Alternatively, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate in the presence of a catalyst such as Raney® Nickel can also be employed, often with good yields and chemoselectivity[4].
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The product, 4-methoxy-3-(trifluoromethyl)aniline, is significantly more polar than the starting nitro compound. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more quantitative monitoring.
Q3: Are there any specific safety precautions I should take?
A3: Yes. Both Raney® Nickel and Palladium on carbon can be pyrophoric, especially after use when they have adsorbed hydrogen. Always handle these catalysts under an inert atmosphere or wetted with a solvent. Hydrogen gas is highly flammable and forms explosive mixtures with air; ensure your reaction is conducted in a well-ventilated fume hood and that all equipment is properly grounded.
Q4: Can I use other reducing agents like tin(II) chloride or iron in acidic media?
A4: Yes, classical reduction methods using metals such as tin, iron, or zinc in acidic media are also viable options for reducing aromatic nitro compounds[3]. However, the work-up procedure for these reactions can be more complex due to the formation of metal salts. For substrates sensitive to strongly acidic conditions, these methods might not be ideal.
Q5: What is the expected yield for this reduction?
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
This protocol is adapted from a procedure for the reduction of a similar substrate[1].
Materials:
-
4-methoxy-3-nitrobenzotrifluoride
-
Raney® Nickel (slurry in water)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
To a pressure reactor, add 4-methoxy-3-nitrobenzotrifluoride and methanol.
-
Under a stream of inert gas, carefully add the Raney® Nickel slurry. The amount of catalyst can be around 5-10% by weight relative to the starting material.
-
Seal the reactor and purge the system with inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 10 bar.
-
Stir the reaction mixture vigorously at room temperature or gentle heat (e.g., 40-50 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 4-methoxy-3-(trifluoromethyl)aniline.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Catalytic Transfer Hydrogenation with Raney® Nickel and Formic Acid
This is a general procedure for the reduction of nitro compounds and may require optimization for this specific substrate[4].
Materials:
-
4-methoxy-3-nitrobenzotrifluoride
-
Raney® Nickel (slurry in water)
-
Methanol
-
90% Formic acid
-
Chloroform or Ether
-
Saturated Sodium Chloride solution
Procedure:
-
In a round-bottom flask, prepare a suspension of 4-methoxy-3-nitrobenzotrifluoride and Raney® Nickel (approximately 5-10 wt%) in methanol.
-
Stir the mixture at room temperature and add 90% formic acid dropwise.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is often complete within 30 minutes.
-
After completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in chloroform or ether and wash with a saturated sodium chloride solution to remove any remaining formic acid salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired amine.
Data Presentation
While specific comparative data for the reduction of 4-methoxy-3-nitrobenzotrifluoride is not available, the following table summarizes general expectations based on analogous reactions.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | Raney® Nickel | Methanol | 20-50 | 10 bar H₂ | 85-95 | Good for preventing dehalogenation[3]. |
| Catalytic Hydrogenation | Pd/C | Ethanol/Ethyl Acetate | 25-50 | 1-10 bar H₂ | 90-99 | Highly efficient, but may cause dehalogenation. |
| Transfer Hydrogenation | Raney® Nickel / HCOOH | Methanol | 25 | Atmospheric | 80-90 | Rapid and does not require a pressure setup[4]. |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol | Reflux | Atmospheric | 70-90 | Good chemoselectivity, but work-up can be tedious. |
| Metal/Acid Reduction | Fe / HCl | Ethanol/Water | Reflux | Atmospheric | 70-85 | Cost-effective, but requires careful pH adjustment during work-up. |
Visualizations
References
- 1. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
Technical Support Center: Scaling Up the Production of 2-Methoxy-5-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This guide focuses on the challenges encountered when scaling up production from the laboratory to industrial settings.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial synthesis route is the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride. This reaction typically employs a palladium on carbon (Pd/C) catalyst in a solvent such as methanol.[3][4]
Q2: What are the primary challenges when scaling up this hydrogenation reaction?
A2: The main challenges in scaling up this reaction include:
-
Heat Management: The hydrogenation of nitroarenes is a highly exothermic reaction, and managing the heat generated is critical to prevent thermal runaway.
-
Mass Transfer Limitations: Ensuring efficient contact between the gaseous hydrogen, the liquid substrate solution, and the solid catalyst surface becomes increasingly difficult in larger reactors.
-
Catalyst Handling and Filtration: The Pd/C catalyst is pyrophoric, meaning it can ignite spontaneously in air, especially after use.[5] Handling, filtering, and recovering the catalyst safely on a large scale requires specialized equipment and procedures.
-
Safety: The use of highly flammable hydrogen gas under pressure, combined with a pyrophoric catalyst, presents significant fire and explosion risks.
-
Impurity Profile: Side reactions that are negligible at the lab scale can become significant at an industrial scale, leading to a more complex impurity profile and challenging purification.
Q3: What are the typical by-products or impurities encountered during the synthesis?
A3: Incomplete reduction of the nitro group can lead to the formation of various intermediates and by-products. These may include hydroxylamines, which can further react to form azoxy and azo compounds. The presence of these impurities can complicate the purification process and affect the final product quality.
Q4: What are the recommended methods for purifying this compound at an industrial scale?
A4: Common purification methods for aromatic amines at an industrial scale include distillation and crystallization. The choice of method depends on the physical properties of the final product and the impurities present. For solid products like this compound, crystallization is often a preferred method to achieve high purity.
Troubleshooting Guides
Issue 1: Slow or Stalled Reaction at Scale
A common issue during scale-up is a significant increase in reaction time or a reaction that does not go to completion.
| Potential Cause | Troubleshooting Steps |
| Poor Mass Transfer of Hydrogen | - Increase Agitation: Ensure the reactor's agitation system is sufficient to maintain the solid catalyst in suspension and maximize the gas-liquid interface. - Optimize Hydrogen Sparging: Check the design and operation of the hydrogen sparging system to ensure fine bubble dispersion. - Consider Reactor Design: For very large scales, specialized hydrogenation reactors with enhanced mass transfer capabilities, such as those with hollow-shaft gassing agitators, may be necessary. |
| Catalyst Deactivation | - Check for Catalyst Poisons: Ensure the starting material and solvent are free from potential catalyst poisons like sulfur or halogen compounds. - Evaluate Catalyst Loading: While aiming to minimize catalyst use for cost-effectiveness, insufficient catalyst loading can lead to slow reaction rates. A balance must be struck between reaction time and cost. - Monitor Catalyst Activity: If the catalyst is being recycled, ensure its activity is tested before reuse. Sintering (agglomeration of catalyst particles at high temperatures) can also reduce its effectiveness. |
| Inadequate Temperature Control | - Monitor Internal Temperature: Ensure the internal temperature of the reactor is being accurately monitored and controlled. - Evaluate Cooling Capacity: The cooling system (e.g., cooling jacket, internal coils) must be able to handle the heat generated by the reaction at the larger scale. |
Issue 2: Poor Product Purity and Formation of By-products
An increase in impurities is a frequent challenge during scale-up, impacting yield and downstream processing.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | - Optimize Hydrogen Pressure and Temperature: Ensure that the hydrogen pressure and reaction temperature are maintained within the optimal range for complete conversion. - Monitor Reaction Progress: Implement in-process controls (e.g., HPLC, GC) to monitor the disappearance of the starting material and the formation of intermediates. |
| Localized Overheating | - Improve Heat Dissipation: Enhance agitation and ensure the cooling system is functioning efficiently to prevent localized hot spots that can promote side reactions. |
| Hydrogen Starvation | - Ensure Sufficient Hydrogen Supply: Verify that the hydrogen supply system can meet the demand of the scaled-up reaction to prevent periods of hydrogen deficiency, which can lead to the formation of intermediates. |
Issue 3: Difficulties with Catalyst Filtration
Handling and filtering the pyrophoric Pd/C catalyst is a critical safety and operational challenge at scale.
| Potential Cause | Troubleshooting Steps |
| Pyrophoric Nature of the Catalyst | - Use Enclosed Filtration Systems: Employ fully enclosed filtration systems (e.g., filter presses, candle filters) to prevent the catalyst from coming into contact with air. - Maintain a Wet Catalyst Cake: Never allow the filtered catalyst cake to dry out, as this significantly increases the risk of ignition. The filter cake should be kept wet with solvent or water.[5] - Inert Gas Purging: Purge the filtration system with an inert gas like nitrogen before and after filtration to remove oxygen. |
| Slow Filtration Rate | - Optimize Filter Aid: Use an appropriate filter aid (e.g., Celite) to improve filtration speed, but be mindful of potential product adsorption. - Select Appropriate Filter Medium: Ensure the filter medium has the correct pore size to retain the catalyst particles effectively without becoming clogged. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Industrial-Scale Production Parameters (Illustrative)
| Parameter | Laboratory Scale (Typical) | Industrial Scale (Estimated) | Key Scale-Up Considerations |
| Batch Size | 1 g - 100 g | 100 kg - 1000s of kg | Heat and mass transfer become critical. |
| Yield | >99%[3][4] | 90-95% | Minor side reactions at lab scale can significantly impact yield at industrial scale. |
| Purity | >99% | 98-99% | More complex impurity profile may require additional purification steps. |
| Reaction Time | 2-4 hours | 8-16 hours | Mass transfer limitations and heat removal capacity can extend reaction times. |
| Catalyst Loading (wt%) | 5-10% | 1-3% | Catalyst cost is a significant factor; optimization is crucial. |
Experimental Protocols
Key Synthesis Signaling Pathway
Caption: Synthesis of this compound via catalytic hydrogenation.
Laboratory-Scale Experimental Protocol (10 g scale)
-
Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, a temperature probe, and a gas inlet connected to a hydrogen balloon.
-
Inerting: The flask is charged with 10 g of 4-methoxy-3-nitrobenzotrifluoride and 1.0 g of 10% Pd/C (50% wet). The flask is then purged with nitrogen gas.
-
Solvent Addition: 100 mL of methanol is added to the flask under a nitrogen atmosphere.
-
Hydrogenation: The nitrogen atmosphere is replaced with hydrogen by evacuating and backfilling with hydrogen three times. The reaction mixture is stirred vigorously at room temperature and atmospheric pressure (hydrogen balloon).
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: The hydrogen is replaced with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with methanol, ensuring the pad remains wet.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a solid.
Industrial-Scale Experimental Workflow
Caption: A typical workflow for the industrial-scale production of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the scaled-up synthesis.
References
Technical Support Center: Purification of 2-Methoxy-5-(trifluoromethyl)aniline
Welcome to the technical support center for the purification of commercial 2-Methoxy-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: My commercial this compound has a purity of 96-98%. What are the likely impurities?
A1: Commercial this compound is commonly synthesized via the reduction of 4-methoxy-3-nitrobenzotrifluoride.[1] Consequently, the most probable impurities include:
-
Unreacted Starting Material: Residual 4-methoxy-3-nitrobenzotrifluoride.
-
Intermediates: Incomplete reduction can lead to the presence of corresponding nitroso or hydroxylamine species.
-
Byproducts of Trifluoromethyl Group Manipulation: Depending on the synthesis route of the precursor, isomers or related fluorinated compounds could be present.
-
Catalyst Residues: If catalytic hydrogenation is used for the reduction, trace amounts of the catalyst (e.g., palladium) may be present.[1]
-
Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored polymeric impurities, often observed as a darkening of the material over time.[2]
Q2: My purified this compound is a white crystalline solid, but it starts to develop a yellow or brownish tint over time. What is causing this and how can I prevent it?
A2: The discoloration of anilines upon storage is a common issue caused by air oxidation.[3] The amino group is susceptible to oxidation, leading to the formation of highly colored polymeric impurities. To minimize this:
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass vial to protect it from air and light.[4]
-
Temperature: Store at a reduced temperature (2-8 °C is often recommended) to slow down the rate of oxidation.[5]
-
Purity: Ensure the initial purity is as high as possible, as trace metal impurities can catalyze oxidation.
Q3: Which purification method is most suitable for my needs?
A3: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Recrystallization: Ideal for removing small amounts of impurities from a solid sample, particularly on a larger scale (grams to kilograms). It is effective if the impurities have different solubility profiles from the desired product.[6]
-
Column Chromatography: A highly versatile technique for separating compounds with different polarities. It is suitable for small to medium-scale purifications (milligrams to grams) and is effective for removing impurities that are structurally similar to the product.[7]
-
Vacuum Distillation: A good option for purifying liquids or low-melting solids that are thermally stable. Given the boiling point of this compound at reduced pressure (122 °C / 4 mmHg), this is a viable method for removing non-volatile impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers the highest resolution for separating complex mixtures or achieving very high purity, but it is typically used for smaller-scale purifications (milligrams to a few grams) due to cost and complexity.[8]
Troubleshooting Guides & Detailed Protocols
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.[9]
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | Use a lower boiling point solvent or a mixed solvent system. Try adding a small seed crystal of the pure compound to induce crystallization. |
| No Crystal Formation | The solution is not sufficiently saturated, or the cooling process is too rapid. | Concentrate the solution by boiling off some of the solvent. Cool the solution slowly and then in an ice bath. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored Impurities Persist | The colored impurities have a similar solubility profile to the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it may adsorb some of your product). Consider an alternative purification method like column chromatography. |
-
Solvent Screening:
-
Based on the "like dissolves like" principle, a moderately polar solvent is a good starting point. Given the presence of the polar amino group and the relatively non-polar trifluoromethylphenyl group, a mixed solvent system is likely to be effective. A good starting point for screening would be a mixture of a polar solvent like ethanol or isopropanol with a non-polar solvent like hexane or heptane.
-
Procedure: In a small test tube, dissolve a small amount of the crude compound in a minimal amount of the hot polar solvent. Then, add the non-polar solvent dropwise until the solution becomes cloudy. Reheat to clarify the solution. If crystals form upon slow cooling, this is a promising solvent system.
-
-
Recrystallization Procedure (Example with Isopropanol/Hexane):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
To the hot, clear filtrate, add warm hexane dropwise until the solution just begins to turn cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[7]
| Problem | Possible Cause | Solution |
| Poor Separation | The mobile phase polarity is incorrect, or the column was not packed properly. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good separation on TLC will have a clear difference in Rf values for the components. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product Tailing | The compound is too polar for the mobile phase, or it is interacting strongly with the acidic silica gel. | Increase the polarity of the mobile phase. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[3] |
| Low Recovery | The compound is irreversibly adsorbed onto the silica gel. | Use a less acidic stationary phase like neutral alumina, or pre-treat the silica gel with triethylamine.[3] |
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities. A good starting point is a mixture of hexane and ethyl acetate.
-
The ideal solvent system will give the desired product an Rf value of around 0.3-0.4 and show good separation from impurities.
-
-
Column Preparation (Slurry Method):
-
Choose a column with an appropriate diameter and length for the amount of material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
In a beaker, make a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis. For example, you might start with 95:5 hexane:ethyl acetate and gradually increase to 80:20.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purification by Vacuum Distillation
This method is suitable for thermally stable compounds and is effective at removing non-volatile impurities.
| Problem | Possible Cause | Solution |
| Bumping | Uneven boiling of the liquid. | Use a magnetic stir bar or fresh boiling chips. Ensure a smooth and gradual application of heat. |
| Inability to Reach Desired Vacuum | Leaks in the system. | Check all glass joints and ensure they are properly sealed with vacuum grease. Inspect tubing for cracks or loose connections. |
| Product Decomposition | The distillation temperature is too high. | Use a lower pressure to decrease the boiling point. Ensure the heating mantle is not set too high. |
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry.
-
Use a heating mantle with a magnetic stirrer for even heating.
-
Place a stir bar in the distillation flask.
-
-
Distillation Procedure:
-
Place the crude this compound into the distillation flask.
-
Begin stirring and gradually apply vacuum.
-
Once the desired pressure is reached (e.g., 4 mmHg), slowly increase the temperature of the heating mantle.
-
Collect the fraction that distills at a constant temperature (around 122 °C at 4 mmHg).
-
Discard the initial and final fractions, which are more likely to contain impurities.
-
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for selecting the appropriate purification method.
Caption: A decision tree for selecting the optimal purification method.
References
Stability and degradation of 2-Methoxy-5-(trifluoromethyl)aniline under various conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-Methoxy-5-(trifluoromethyl)aniline. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is also advisable to protect it from light.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this molecule are not extensively documented, based on the chemistry of related aniline and trifluoromethyl-substituted aromatic compounds, potential degradation pathways include:
-
Oxidation: The aniline nitrogen is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives. This is a common degradation pathway for anilines.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For some trifluoromethylanilines, this can involve complex reactions including dealkylation and cyclization.[2]
-
Hydrolysis: The trifluoromethyl group can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally considered relatively stable.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to polymerization or the formation of complex aromatic structures.
Q3: My sample of this compound has changed color. Is it still usable?
A3: A change in color, such as turning yellow or brown, often indicates oxidation of the aniline group. While the compound may not be completely degraded, the presence of impurities is likely. For applications requiring high purity, such as in drug development, it is recommended to purify the material or use a fresh batch. The purity of the discolored sample should be assessed using an appropriate analytical method, such as HPLC.
Q4: I am observing unexpected peaks in my HPLC analysis of a reaction involving this compound. What could be the cause?
A4: The appearance of unexpected peaks could be due to several factors:
-
Degradation of the starting material: If the this compound has degraded due to improper storage or handling, the impurities will be carried through your reaction.
-
Reaction with solvents or reagents: The aniline functionality can be reactive under certain conditions. Ensure that the solvents and reagents used in your experiment are compatible and that the reaction is performed under an inert atmosphere if sensitivity to oxidation is a concern.
-
Instability of the product: Your reaction product itself may be unstable under the reaction or workup conditions.
It is recommended to run a control experiment with the starting material alone under the reaction conditions to check for its stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sample Discoloration (Yellowing/Browning) | Oxidation of the aniline group due to exposure to air or light. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon). Assess purity by HPLC before use. |
| Loss of Purity Over Time | Gradual degradation due to improper storage (exposure to moisture, air, or light). | Re-evaluate storage conditions. Ensure the container is properly sealed and stored in a cool, dark, and dry place. |
| Appearance of Unknown Peaks in Analytical Data (e.g., HPLC, GC) | Degradation of the compound under experimental conditions (e.g., high temperature, incompatible pH). | Perform forced degradation studies to identify potential degradation products. Run control experiments to assess the stability of the starting material under the specific reaction conditions. |
| Inconsistent Reaction Yields | Use of partially degraded starting material. | Always use a fresh or recently purified batch of this compound for critical experiments. Verify the purity of the starting material before each use. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[3][4] These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[5] The goal is to generate degradation products to a level of 5-20%.[5]
1. Acid and Base Hydrolysis:
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 1N HCl.
-
For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 1N NaOH.
-
Incubate the solutions at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize them (with 1N NaOH for the acidic solution and 1N HCl for the basic solution), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
2. Oxidative Degradation:
-
Protocol:
-
Mix an aliquot of the stock solution with an equal volume of a 3% solution of hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
3. Thermal Degradation:
-
Protocol:
-
Place a solid sample of this compound in a controlled temperature oven at a high temperature (e.g., 105 °C) for a defined period (e.g., 48 hours).
-
At various time points, withdraw samples, dissolve them in a suitable solvent, and dilute to a suitable concentration for HPLC analysis.
-
4. Photolytic Degradation:
-
Protocol:
-
Expose a solution of this compound (approximately 1 mg/mL in a suitable solvent) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At various time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.
-
Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products. A general reverse-phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound is provided below. This method may require optimization for specific applications.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Time evolution and competing pathways in photodegradation of trifluralin and three of its major degradation products - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Overcoming poor reactivity in derivatization of 2-Methoxy-5-(trifluoromethyl)aniline
Welcome to the technical support center for 2-Methoxy-5-(trifluoromethyl)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the derivatization of this compound. The inherent electronic and steric properties of this molecule often lead to poor reactivity, which can be addressed with optimized protocols and alternative strategies.
Frequently Asked Questions (FAQs) - General Reactivity
Q1: Why is this compound often unreactive in standard derivatization reactions?
A1: The poor reactivity stems from a combination of two primary factors:
-
Electronic Effects: The trifluoromethyl (-CF₃) group at the para-position to the amine is a powerful electron-withdrawing group. It significantly reduces the electron density on the aniline nitrogen, making it less nucleophilic and thus less reactive towards electrophiles.
-
Steric Hindrance: The methoxy (-OCH₃) group at the ortho-position physically blocks the amino group. This steric hindrance can prevent bulky reagents from approaching and reacting with the nitrogen atom.
Q2: How do these factors influence the choice of reaction conditions?
A2: Due to the reduced nucleophilicity and steric hindrance, standard or mild reaction conditions are often insufficient. Successful derivatization typically requires one or more of the following adjustments:
-
More reactive reagents (e.g., acyl chlorides instead of carboxylic acids).
-
Addition of catalysts (e.g., Lewis acids, DMAP).
-
Higher reaction temperatures or the use of microwave irradiation to provide the necessary activation energy.
-
Exploring alternative reaction pathways that do not rely on the direct nucleophilicity of the amine, such as palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide 1: Acylation (Amide Bond Formation)
Acylation is a common derivatization, but often requires forcing conditions for this substrate.
Q: My acylation reaction with an acid anhydride is slow and gives low yields. What can I do?
A: This is a common issue due to the electronically deactivated amine.
Troubleshooting Steps:
-
Switch to a More Reactive Acylating Agent: Use the corresponding acyl chloride instead of the anhydride. Acyl chlorides are more electrophilic and react more readily with deactivated anilines.
-
Add a Catalyst:
-
Pyridine: Use pyridine as a solvent or co-solvent. It acts as a base to neutralize the HCl byproduct (when using acyl chlorides) and can act as a nucleophilic catalyst.
-
DMAP (4-Dimethylaminopyridine): Add a catalytic amount of DMAP (1-10 mol%). DMAP is a highly effective nucleophilic catalyst that forms a more reactive intermediate with the acylating agent.
-
Lewis Acids: In some cases, a mild Lewis acid catalyst can activate the acylating agent.[1][2]
-
-
Increase Reaction Temperature: Heating the reaction mixture (e.g., to 80-120 °C) can provide the necessary energy to overcome the activation barrier. Microwave irradiation is also a highly effective method for accelerating these reactions.[3]
Table 1: Comparison of Acylation Conditions for Deactivated Anilines
| Acylating Agent | Catalyst | Temperature | Typical Outcome | Reference |
| Acetic Anhydride | None | Room Temp | Very slow / No reaction | General Knowledge |
| Acetic Anhydride | Pyridine | Reflux | Moderate yield | General Knowledge |
| Acetyl Chloride | Pyridine | 0 °C to RT | Good to high yield | [3] |
| Acetic Anhydride | cat. DMAP | Room Temp | Improved yield | General Knowledge |
| Acetic Anhydride | Ga(OTf)₃ | 50 °C | High yield | [1][2] |
Experimental Protocol: Catalytic Acylation
This protocol uses a more reactive acylating agent and a catalyst.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M).
-
Catalyst Addition: Add a catalytic amount of DMAP (0.05 eq).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Acylation Troubleshooting Workflow
Caption: Troubleshooting workflow for poor acylation reactivity.
Troubleshooting Guide 2: Sulfonylation
Forming sulfonamides from this compound can be challenging. Modern photocatalytic methods offer a significant advantage.[4][5][6]
Q: My sulfonylation with tosyl chloride under standard basic conditions is failing. What are my options?
A: The combination of steric hindrance and electronic deactivation makes traditional sulfonylation difficult. Visible-light photoredox catalysis provides a milder and more effective alternative.[7][8]
Troubleshooting Steps:
-
Adopt Photocatalytic Conditions: These methods generate highly reactive sulfonyl radicals from stable precursors like sulfinate salts, bypassing the need for a highly nucleophilic aniline.[4][7]
-
Select the Right Photocatalyst: Iridium or Ruthenium-based photocatalysts are commonly used.[4][5] Acridinium-based organic photocatalysts can also be effective.[7]
-
Use a Sulfinate Salt: Sodium sulfinates (e.g., sodium p-toluenesulfinate) are stable, easy-to-handle precursors for generating sulfonyl radicals.
-
Optimize Solvent and Additives: Reactions are often run in polar aprotic solvents like acetonitrile (MeCN). The addition of water or a mild base may be necessary.[5][7]
Table 2: Comparison of Sulfonylation Methods for Anilines
| Method | Reagent | Conditions | Typical Outcome | Reference |
| Traditional | Sulfonyl Chloride, Pyridine | 80-100 °C | Low to no yield for deactivated anilines | General Knowledge |
| Photocatalytic | Sulfinate Salt, Photocatalyst | Blue LEDs, Room Temp | Good to excellent yields | [5][7] |
| Photocatalytic | Sulfonyl Fluoride, Photocatalyst | Blue LEDs, 50 °C | Moderate to good yields | [5][9] |
Experimental Protocol: Visible-Light Mediated Sulfonylation
This protocol is adapted from modern literature methods for the sulfonylation of anilines.[5][7]
-
Preparation: To a reaction vial, add this compound (1.0 eq), the desired sodium sulfinate (2.0 eq), and the photocatalyst (e.g., Ir[(ppy)₂(dtbbpy)]Cl, 1-5 mol%).
-
Add Base & Solvent: Add a mild base such as NaHCO₃ (2.0 eq). Add degassed solvent (e.g., Acetonitrile, 0.1 M).
-
Reaction Setup: Seal the vial and place it approximately 5 cm from a blue LED lamp (440-450 nm). Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitoring: Monitor the reaction for 12-24 hours by TLC or LC-MS.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash with water to remove inorganic salts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Conceptual Pathway for Photocatalytic Sulfonylation
Caption: Simplified mechanism of photoredox-catalyzed sulfonylation.
Troubleshooting Guide 3: Diazotization and Sandmeyer Reactions
Diazotization converts the amine into a versatile diazonium salt (Ar-N₂⁺), which can be displaced by various nucleophiles in Sandmeyer or Sandmeyer-type reactions.[10][11][12]
Q: I am attempting a Sandmeyer reaction, but the initial diazotization step seems to be failing or producing tar. How can I improve it?
A: The stability of the diazonium salt is critical. The electron-withdrawing -CF₃ group can destabilize the diazonium intermediate if not handled correctly.
Troubleshooting Steps:
-
Strict Temperature Control: The most critical parameter is temperature. The reaction must be kept cold (typically -5 to 5 °C) at all times to prevent the diazonium salt from decomposing and releasing N₂ gas prematurely. Use an ice-salt bath.
-
Ensure Strongly Acidic Conditions: Use a strong acid like HCl or H₂SO₄. The acid prevents the formation of diazoamino side products and ensures the generation of nitrous acid (HONO) from sodium nitrite.
-
Slow Addition of Nitrite: Add the sodium nitrite (NaNO₂) solution slowly and dropwise to the cold aniline/acid mixture. This maintains a low concentration of nitrous acid and helps control the exotherm.
-
Use a Co-solvent: If your aniline salt precipitates from the aqueous acid, adding a co-solvent like acetic acid can improve solubility.
-
Check for Excess Nitrous Acid: Before adding the copper(I) salt for the Sandmeyer step, check for the presence of excess nitrous acid using starch-iodide paper (will turn blue/black). If present, it can be quenched by adding a small amount of urea.
Table 3: Key Parameters for Successful Diazotization
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Temperature | 0 - 5 °C | Maintain strictly, use ice-salt bath | Prevents premature decomposition of diazonium salt.[13] |
| Acid | 2.5 - 3.0 eq HCl | Use H₂SO₄ or HBF₄ | Ensures full protonation and prevents side reactions.[14] |
| NaNO₂ Addition | Dropwise | Very slow addition | Controls reaction exotherm and minimizes side reactions.[15] |
| Solubility | Aqueous acid | Add acetic acid or use p-TsOH[16] | Keeps the aniline salt in solution for complete reaction. |
Experimental Protocol: Sandmeyer Bromination
This protocol describes the conversion of the aniline to an aryl bromide.
-
Diazotization:
-
In a flask, suspend this compound (1.0 eq) in a mixture of 48% HBr (3.0 eq) and water.
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline suspension, keeping the temperature below 5 °C. The solution should eventually become clear.
-
Stir for an additional 20-30 minutes at 0 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (1.5 eq) at 60 °C, then cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Workup & Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ether or DCM).
-
Wash the organic layer with water, 1M NaOH, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or distillation.
-
Troubleshooting Guide 4: Palladium-Catalyzed Cross-Coupling
For constructing C-N bonds with other aryl or alkyl groups, the Buchwald-Hartwig amination is a powerful tool.[17][18][19] It couples an amine with an aryl halide/triflate, bypassing the need for nucleophilic aromatic substitution.
Q: I want to couple this compound with an aryl bromide, but the reaction is not working. What should I consider?
A: In a Buchwald-Hartwig reaction, the aniline is the nucleophile. Its poor reactivity is a major hurdle. Success depends heavily on the choice of ligand, base, and catalyst system.
Troubleshooting Steps:
-
Choose a Modern Ligand: The key to coupling electron-deficient anilines is the use of sterically hindered, electron-rich phosphine ligands. "Buchwald ligands" like BrettPhos, RuPhos, or XPhos are specifically designed for these challenging couplings.[19] First-generation ligands (e.g., P(o-tolyl)₃) are unlikely to be effective.[19]
-
Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the aniline to form the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is common, but for sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) may be better choices.[20]
-
Select the Right Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective palladium sources.
-
Ensure Anhydrous and Inert Conditions: These reactions are highly sensitive to oxygen and moisture. Use a glovebox or proper Schlenk techniques, and ensure solvents are anhydrous.
Table 4: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommendation for this Substrate | Rationale | Reference |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable sources of Pd(0) in the catalytic cycle. | [20] |
| Ligand | BrettPhos, RuPhos, XPhos | Bulky, electron-rich ligands that promote reductive elimination from the electron-poor anilide complex. | [19][21] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required to generate the active catalyst. | [20] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents. | [20] |
| Temperature | 80 - 110 °C | Thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step. | [20] |
Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
References
- 1. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ymerdigital.com [ymerdigital.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. byjus.com [byjus.com]
- 13. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diazotisation [organic-chemistry.org]
- 15. orientjchem.org [orientjchem.org]
- 16. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jk-sci.com [jk-sci.com]
- 21. pubs.acs.org [pubs.acs.org]
Solvent selection for efficient reaction and workup of 2-Methoxy-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient use of 2-Methoxy-5-(trifluoromethyl)aniline in chemical synthesis. Below you will find information on solvent selection for reaction and workup, predicted solubility data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A summary of important physicochemical properties is provided in the table below. These properties are crucial for understanding the compound's behavior in various solvents and reaction conditions.
| Property | Value | Reference |
| CAS Number | 349-65-5 | [1][2] |
| Molecular Formula | C₈H₈F₃NO | [1][2] |
| Molecular Weight | 191.15 g/mol | [2][3] |
| Appearance | Beige-greyish to brownish crystalline powder | [1][4] |
| Melting Point | 58-60 °C | [1][2][4] |
| Boiling Point | 230.1±40.0 °C (Predicted) | [1] |
| pKa | 3.31±0.10 (Predicted) |
Q2: How does the trifluoromethyl group affect the reactivity and solubility of this compound?
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This has two main effects:
-
Reactivity: It decreases the nucleophilicity of the aniline nitrogen, making it less reactive in typical reactions like acylation compared to non-fluorinated anilines. However, it can also influence the regioselectivity of electrophilic aromatic substitution reactions.
-
Solubility: The -CF₃ group significantly increases the lipophilicity of the molecule, which generally enhances its solubility in a variety of organic solvents.[5]
Q3: Which solvents are generally recommended for reactions involving this compound?
The choice of solvent will depend on the specific reaction. For nucleophilic substitution reactions on the aniline nitrogen (e.g., acylation, alkylation), polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are often good choices as they can help to dissolve the aniline and other reagents without significantly solvating and deactivating the nucleophile. For reactions where the aniline is used as a nucleophile, protic solvents like methanol or ethanol can sometimes be used, as seen in reductive amination, but may slow down other reaction types due to hydrogen bonding with the amine.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
Reaction Troubleshooting
Q: My N-acylation reaction with this compound is sluggish and gives a low yield. What can I do?
A: This is a common issue due to the reduced nucleophilicity of the aniline caused by the electron-withdrawing trifluoromethyl group. Here are several strategies to improve the reaction outcome:
-
Use a more reactive acylating agent: Switch from an acid anhydride to a more electrophilic acyl chloride.
-
Add a catalyst: A catalytic amount of a strong acid (like H₂SO₄) or a Lewis acid can activate the acylating agent. For some reactions, a base catalyst like pyridine or triethylamine (TEA) is used to neutralize the acid byproduct and drive the reaction forward.
-
Increase the reaction temperature: Gently heating the reaction mixture can often overcome the activation energy barrier.
-
Use a stronger base: In some cases, a stoichiometric amount of a strong base can be used to deprotonate the aniline, making it a more potent nucleophile.
Workup and Purification Troubleshooting
Q: I am having trouble with emulsion formation during the aqueous workup of my reaction mixture. How can I resolve this?
A: Emulsions can be persistent when working with anilines. To break an emulsion:
-
Add brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Change the solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
Filter through Celite: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can be effective.
Q: How can I effectively remove unreacted this compound from my product?
A: Since anilines are basic, an acidic wash during the workup is a highly effective method for their removal.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.
-
Separate the organic layer, and then proceed with a standard workup (e.g., wash with water, brine, dry with Na₂SO₄, and concentrate).
Q: What is a good method for purifying the final product?
A: The best purification method depends on the physical state and purity of your product.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents to try include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard purification technique. A solvent system of ethyl acetate and hexanes, starting with a low polarity and gradually increasing it, is often effective for separating anilines and their derivatives.
Data Presentation
Predicted Solubility of this compound
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large hydrophobic trifluoromethylphenyl group dominates the molecule's properties, making it insoluble in water. |
| Methanol, Ethanol | Soluble | The ability of the amine and methoxy groups to hydrogen bond with the alcohol, combined with the overall polarity of the solvent, should allow for good solubility.[6] | |
| Polar Aprotic | Acetone | Soluble | Acetone's polarity should be sufficient to dissolve the molecule.[6] |
| Acetonitrile | Soluble | A common solvent for a wide range of organic compounds. | |
| Dichloromethane (DCM) | Very Soluble | A good solvent for many aromatic and moderately polar compounds. | |
| Tetrahydrofuran (THF) | Very Soluble | An excellent solvent for a broad range of organic molecules. | |
| N,N-Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent capable of dissolving many organic compounds. | |
| Non-Polar | Hexanes, Heptane | Sparingly Soluble to Insoluble | The polar amine and methoxy groups will limit solubility in non-polar aliphatic solvents. |
| Toluene | Soluble | The aromatic nature of toluene will facilitate the dissolution of the aromatic aniline derivative.[6] | |
| Diethyl Ether | Soluble | A moderately polar solvent that is effective for a wide range of organic compounds. |
Experimental Protocols
Protocol 1: Determination of a Recrystallization Solvent
This protocol provides a systematic approach to identifying a suitable solvent for the purification of a solid product by recrystallization.
Materials:
-
Crude solid product
-
A selection of test solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes)
-
Test tubes
-
Hot plate
-
Pasteur pipettes
Procedure:
-
Place a small amount of the crude solid (approx. 20-30 mg) into a test tube.
-
Add the test solvent dropwise at room temperature, shaking or vortexing after each addition. Observe if the solid dissolves readily. A good recrystallization solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube on a hot plate.
-
Continue to add the hot solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will result in the formation of well-defined crystals and a significant recovery of the solid.
Protocol 2: General Procedure for N-Acylation of this compound
This protocol describes a general method for the acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations
References
- 1. This compound CAS#: 349-65-5 [m.chemicalbook.com]
- 2. This compound | China | Manufacturer | Henan Fengda Chemical Co., Ltd [m.chemicalbook.com]
- 3. This compound | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 349-65-5 [chemicalbook.com]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. types of organic solvents [types_of_organic_solvents.tengerchemical.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-Methoxy-5-(trifluoromethyl)aniline
For researchers and professionals in the fields of synthetic chemistry and drug development, a comprehensive understanding of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the structural elucidation of novel compounds. This guide provides a detailed interpretation of the ¹H NMR spectrum of 2-Methoxy-5-(trifluoromethyl)aniline and compares it with structurally related alternatives to highlight the influence of substituent effects on proton chemical environments.
Comparison of ¹H NMR Spectral Data
The electronic effects of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups in this compound significantly influence the chemical shifts and coupling patterns of the aromatic protons. To illustrate these effects, the ¹H NMR data for this compound is compared with that of aniline, 2-methoxyaniline, and 3-(trifluoromethyl)aniline. All data presented was acquired in deuterated chloroform (CDCl₃).
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-3 | 6.95 | d | 8.4 | 1H |
| H-4 | 6.88 | dd | 8.4, 2.1 | 1H | |
| H-6 | 7.02 | d | 2.1 | 1H | |
| -OCH₃ | 3.89 | s | - | 3H | |
| -NH₂ | 3.85 | br s | - | 2H | |
| Aniline | H-2, H-6 | 6.78 | d | 7.7 | 2H |
| H-3, H-5 | 7.18 | t | 7.9 | 2H | |
| H-4 | 6.67 | t | 7.4 | 1H | |
| -NH₂ | 3.65 | br s | - | 2H | |
| 2-Methoxyaniline | H-3 | 6.85 | d | 7.9 | 1H |
| H-4 | 6.78 | t | 7.8 | 1H | |
| H-5 | 6.82 | t | 7.8 | 1H | |
| H-6 | 6.75 | d | 7.9 | 1H | |
| -OCH₃ | 3.87 | s | - | 3H | |
| -NH₂ | 3.80 | br s | - | 2H | |
| 3-(Trifluoromethyl)aniline | H-2 | 6.95 | s | - | 1H |
| H-4 | 6.85 | d | 7.6 | 1H | |
| H-5 | 7.25 | t | 7.8 | 1H | |
| H-6 | 6.90 | d | 7.8 | 1H | |
| -NH₂ | 3.80 | br s | - | 2H |
Interpretation of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons, the methoxy group, and the amine group.
-
Aromatic Protons: The three aromatic protons appear as distinct signals due to their unique electronic environments.
-
The proton at the C-6 position (H-6) is a doublet at δ 7.02 ppm with a small coupling constant (J = 2.1 Hz), indicative of meta-coupling to H-4.
-
The proton at the C-4 position (H-4) appears as a doublet of doublets at δ 6.88 ppm, showing both ortho-coupling to H-3 (J = 8.4 Hz) and meta-coupling to H-6 (J = 2.1 Hz).
-
The proton at the C-3 position (H-3) is a doublet at δ 6.95 ppm with a large coupling constant (J = 8.4 Hz) due to ortho-coupling with H-4.
-
-
Methoxy Protons: The three protons of the methoxy group (-OCH₃) resonate as a sharp singlet at δ 3.89 ppm, as they are chemically equivalent and have no adjacent protons to couple with.
-
Amine Protons: The two protons of the amine group (-NH₂) typically appear as a broad singlet at approximately δ 3.85 ppm. The broadness of this peak is due to quadrupole broadening and potential hydrogen exchange.
The electron-donating methoxy group increases the electron density on the aromatic ring, generally causing an upfield shift (lower ppm) of the ortho and para protons. Conversely, the electron-withdrawing trifluoromethyl group decreases electron density, leading to a downfield shift (higher ppm) of the meta protons. The observed chemical shifts in this compound are a composite of these competing effects.
Experimental Protocols
Sample Preparation for ¹H NMR Spectroscopy
A standard protocol for the preparation of a small organic molecule for ¹H NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which can be used as an internal reference.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool at the bottom of the Pasteur pipette during the transfer to the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
¹H NMR Spectrum Acquisition
The following is a general procedure for acquiring a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz):
-
Instrument Setup: Log in to the spectrometer software and insert the prepared NMR tube into the spinner turbine, ensuring it is set to the correct depth using a depth gauge.
-
Sample Insertion: Insert the sample into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent (in this case, CDCl₃). Subsequently, an automated shimming process is performed to optimize the homogeneity of the magnetic field.
-
Acquisition Parameters: Standard ¹H NMR acquisition parameters are typically used for routine analysis. These include a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of around 2-4 seconds, and a relaxation delay of 1-5 seconds. For a typical sample concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Data Acquisition: Initiate the acquisition process.
-
Data Processing: Once the acquisition is complete, the raw data (Free Induction Decay or FID) is automatically Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased and baseline corrected.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak of CDCl₃ at δ 7.26 ppm.
-
Integration and Peak Picking: The integration of the signals is performed to determine the relative number of protons for each resonance. Peak picking identifies the precise chemical shift of each peak.
Visualizing Molecular Structure and Proton Environment
The following DOT script generates a diagram illustrating the structure of this compound with its proton assignments and a simplified representation of the splitting patterns observed in the ¹H NMR spectrum.
Caption: Structure and ¹H NMR assignments for this compound.
Comparative Analysis of the 13C NMR Spectrum for 2-Methoxy-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals: A Guide to the 13C NMR Spectral Features of 2-Methoxy-5-(trifluoromethyl)aniline and Structurally Related Compounds.
This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the limited availability of public experimental spectra for this specific compound, this analysis is supported by a comparison with experimental data from structurally analogous molecules. This approach allows for a robust interpretation and prediction of the chemical shifts and electronic environment of the carbon atoms within the target molecule.
Predicted and Comparative 13C NMR Data
The predicted 13C NMR chemical shifts for this compound are presented below, alongside experimental data for analogous compounds to provide a basis for comparison and assignment. The analogous compounds include aniline, anisole, and derivatives containing the trifluoromethyl group.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Aniline (ppm) | Experimental Anisole (ppm) | Experimental 4-(Trifluoromethyl)aniline (ppm) |
| C1 (C-NH2) | 136.9 | 146.7 | - | 150.3 |
| C2 (C-OCH3) | 148.5 | - | 159.9 | - |
| C3 | 115.8 | 118.6 | 114.0 | 114.7 |
| C4 | 119.5 (q, J ≈ 4 Hz) | 129.1 | 129.5 | 126.5 (q, J ≈ 4 Hz) |
| C5 (C-CF3) | 123.1 (q, J ≈ 32 Hz) | - | - | 124.6 (q, J ≈ 32 Hz) |
| C6 | 111.9 | 115.2 | 120.7 | 126.5 (q, J ≈ 4 Hz) |
| CF3 | 124.5 (q, J ≈ 272 Hz) | - | - | 125.0 (q, J ≈ 272 Hz) |
| -OCH3 | 56.0 | - | 54.8 | - |
Note: Predicted values were obtained from computational software. Experimental data for analogous compounds were sourced from publicly available spectral databases. The coupling constants (J) for carbons near the CF3 group are quartet (q) splittings due to fluorine coupling.
Interpretation and Analysis
The predicted 13C NMR spectrum of this compound is characterized by the influence of three distinct substituents on the benzene ring: an electron-donating amino (-NH2) group, an electron-donating methoxy (-OCH3) group, and a strongly electron-withdrawing trifluoromethyl (-CF3) group.
-
C1 and C2: The carbons directly attached to the nitrogen (C1) and oxygen (C2) atoms are significantly deshielded, appearing downfield. The C2 carbon, bearing the methoxy group, is predicted to be the most downfield of the aromatic carbons due to the strong deshielding effect of the oxygen atom.
-
C3, C4, and C6: These carbons are influenced by the interplay of the electron-donating and withdrawing groups. The ortho and para positions relative to the strong electron-donating amino and methoxy groups are expected to be shielded (shifted upfield).
-
C5 and CF3: The carbon attached to the trifluoromethyl group (C5) and the trifluoromethyl carbon itself will exhibit characteristic quartet splitting patterns due to coupling with the three fluorine atoms. The one-bond carbon-fluorine coupling (1JCF) for the CF3 group is typically very large (around 272 Hz), while the two-bond (2JCF) and three-bond (3JCF) couplings to the aromatic carbons are progressively smaller.
-
-OCH3 Carbon: The methoxy carbon is expected to appear in the typical aliphatic region for such groups, around 55-60 ppm.
Experimental Protocol for 13C NMR Spectroscopy
To obtain an experimental 13C NMR spectrum for this compound, the following standard protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal resolution and sensitivity.
-
Tune and match the 13C probe for the specific sample.
-
Set the sample temperature, typically to 25 °C (298 K).
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled 13C NMR spectrum. This involves irradiating the proton frequencies to collapse the carbon-proton couplings, resulting in single sharp peaks for each unique carbon atom (unless coupled to fluorine).
-
A sufficient number of scans (typically several hundred to thousands) should be acquired to achieve an adequate signal-to-noise ratio, as the 13C isotope has a low natural abundance (1.1%).
-
Set appropriate acquisition parameters, including a spectral width that encompasses all expected carbon signals (e.g., 0-200 ppm), a suitable relaxation delay (D1) to allow for full magnetization recovery between scans, and an appropriate acquisition time.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum to ensure accurate peak integration and chemical shift determination.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals if quantitative analysis is required, although routine 13C NMR is generally not quantitative.
-
Analyze the chemical shifts, multiplicities (due to C-F coupling), and coupling constants to assign the signals to the respective carbon atoms in the molecule.
-
Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for acquiring and analyzing 13C NMR data and the logical relationships influencing the chemical shifts in the target molecule.
Caption: Workflow for 13C NMR Data Acquisition and Analysis.
Unraveling the Molecular Breakdown: A Guide to the Mass Spectrum of 2-Methoxy-5-(trifluoromethyl)aniline
For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of molecules in mass spectrometry is crucial for structural elucidation and identification. This guide provides a detailed comparison of the expected fragmentation patterns of 2-Methoxy-5-(trifluoromethyl)aniline, supported by predicted fragmentation pathways and a standardized experimental protocol for its analysis.
The analysis of this compound (molecular weight: 191.15 g/mol , formula: C₈H₈F₃NO) by electron ionization mass spectrometry (EI-MS) is expected to yield a series of characteristic fragment ions. The fragmentation pathways are predicted based on the known behavior of similarly substituted aromatic compounds, including anilines, anisoles, and trifluoromethylated benzenes.
Predicted Fragmentation Analysis
Electron ionization of this compound will generate a molecular ion ([M]⁺˙) at a mass-to-charge ratio (m/z) of 191. This molecular ion is then expected to undergo a series of fragmentation reactions, leading to the formation of several key fragment ions. The primary fragmentation events are anticipated to involve the loss of a methyl radical (•CH₃) from the methoxy group, the cleavage of the C-N bond, and the loss of the trifluoromethyl group (•CF₃).
A summary of the expected major fragment ions, their proposed structures, and the corresponding neutral losses is presented in the table below.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 191 | [C₈H₈F₃NO]⁺˙ (Molecular Ion) | - |
| 176 | [C₇H₅F₃NO]⁺˙ | •CH₃ |
| 148 | [C₇H₅F₃N]⁺ | CO |
| 122 | [C₇H₅F₃]⁺˙ | •NH₂ and CO |
Key Fragmentation Pathways
The fragmentation of the this compound molecular ion is predicted to proceed through several key pathways, as illustrated in the diagram below. The initial loss of a methyl radical from the molecular ion at m/z 191 is a common fragmentation for anisole derivatives, leading to the formation of a stable ion at m/z 176. This is often followed by the loss of a neutral carbon monoxide (CO) molecule to produce the ion at m/z 148. Another potential fragmentation pathway involves the loss of the trifluoromethyl group.
A Comparative Guide to the Synthetic Routes of 2-Methoxy-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
2-Methoxy-5-(trifluoromethyl)aniline is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its utility stems from the unique electronic properties conferred by the methoxy and trifluoromethyl substituents on the aniline ring. This guide provides a comparative analysis of the documented synthetic routes to this valuable intermediate, focusing on experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.
Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through the reduction of a nitro-substituted precursor. The choice of reducing agent and reaction conditions can significantly impact the yield, purity, and scalability of the process. Below is a summary of the most reported methods.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Sodium Dithionite Reduction |
| Starting Material | 4-Methoxy-3-nitrobenzotrifluoride | 4-Methoxy-3-nitrobenzotrifluoride |
| Key Reagents | 10% Palladium on Carbon (Pd/C), Hydrogen (H₂) | Sodium Dithionite (Na₂S₂O₄) |
| Solvent | Methanol | Tetrahydrofuran (THF) / Water |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | Overnight | 16 hours |
| Reported Yield | 99%[1][2] | 81% (by analogy)[3] |
| Product Isolation | Filtration, concentration, and vacuum drying[1][2] | Extraction and concentration[3] |
| Purity | High (off-white solid)[1][2] | Not explicitly stated for the target molecule |
| Advantages | Very high yield, clean reaction, catalyst can be recovered | Milder reducing agent, avoids pressurized hydrogen |
| Disadvantages | Requires specialized hydrogenation equipment | Lower reported yield (by analogy), requires aqueous workup |
Experimental Protocols
Route 1: Catalytic Hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride
This is the most widely reported and highest-yielding method for the synthesis of this compound.
Methodology: A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is prepared in a reaction vessel suitable for hydrogenation. To this solution, a catalytic amount of 10% Palladium on carbon (10% loading) is added. The reaction vessel is then purged with hydrogen gas and the mixture is stirred vigorously overnight at room temperature under a hydrogen atmosphere. Upon completion of the reaction, the mixture is filtered through a pad of celite or diatomaceous earth to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure, and the resulting residue is dried under vacuum to afford this compound as an off-white solid.[1][2]
Route 2: Sodium Dithionite Reduction of 4-Methoxy-3-nitrobenzotrifluoride
This route offers an alternative to catalytic hydrogenation, employing a milder and more accessible reducing agent. The following protocol is based on the successful reduction of the analogous compound, 2-Nitro-4-(trifluoromethoxy)anisole.[3]
Methodology: To a solution of 4-methoxy-3-nitrobenzotrifluoride in tetrahydrofuran (THF) at 0°C, a solution of sodium dithionite in water is added. The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours. After the reaction is complete, the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then dried over a drying agent (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude product. Further purification may be required.
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations described in the experimental protocols.
Caption: Catalytic hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride.
Caption: Sodium dithionite reduction of 4-Methoxy-3-nitrobenzotrifluoride.
Discussion and Alternative Approaches
The catalytic hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride stands out as the most efficient and high-yielding method for the preparation of this compound. Its primary drawback is the requirement for specialized equipment for handling hydrogen gas under pressure.
The sodium dithionite reduction offers a viable alternative that circumvents the need for a hydrogenation apparatus. While the reported yield for a similar substrate is lower, this method may be more suitable for laboratories not equipped for catalytic hydrogenation.
Other modern synthetic methodologies, such as the Buchwald-Hartwig amination, could theoretically be applied to the synthesis of this molecule. This would likely involve the palladium-catalyzed coupling of an amine source with a suitably halogenated precursor, such as 2-bromo-1-methoxy-4-(trifluoromethyl)benzene. However, specific, well-documented examples with detailed experimental data for the synthesis of this compound using this approach are not readily found in the current literature.
References
A Comparative Guide to Structural Analogs of 2-Methoxy-5-(trifluoromethyl)aniline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing building blocks is a cornerstone of molecular design. Among these, 2-Methoxy-5-(trifluoromethyl)aniline stands out as a versatile intermediate, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[1][2] This guide provides a comprehensive comparison of this compound with its structural analogs and alternative reagents, offering insights into their relative performance in key synthetic transformations, supported by experimental data and detailed protocols.
Physicochemical Properties and Structural Analogs
The unique substitution pattern of this compound, featuring an electron-donating methoxy group ortho to the amine and a potent electron-withdrawing trifluoromethyl group meta to it, imparts a distinct electronic and steric profile. This influences its reactivity, basicity, and the properties of the resulting products. Structural analogs typically involve positional isomers or the replacement of the methoxy or trifluoromethyl groups with other substituents.
Table 1: Physicochemical Properties of this compound and Analogs
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated LogP |
| This compound | 191.15[3] | 58-60[2] | 2.3[3] | |
| 4-Methoxy-3-(trifluoromethyl)aniline | 191.15 | 49-52 | 2.3 | |
| 3-Methoxy-5-(trifluoromethyl)aniline | 191.15 | 36-39 | 2.5 | |
| 2-Fluoro-5-(trifluoromethyl)aniline | 179.11 | 35-37 | 2.4 | |
| 2-Chloro-5-(trifluoromethyl)aniline | 195.57 | 36-38 | 2.8 |
Performance in Key Synthetic Reactions: A Comparative Analysis
The utility of aniline derivatives in drug discovery often hinges on their performance in cross-coupling reactions, which are fundamental for constructing the complex scaffolds of modern therapeutics. Here, we compare the reactivity of this compound and its analogs in the context of synthesizing Nilotinib analogs, a class of potent tyrosine kinase inhibitors.
Amide Bond Formation in the Synthesis of Nilotinib Analogs
The final step in the synthesis of many kinase inhibitors, including Nilotinib, involves an amide bond formation between a carboxylic acid and an aniline derivative. The electronic properties of the aniline can significantly impact the reaction's success.
In the synthesis of Nilotinib analogs, it was observed that the reactivity of the aniline derivative in the final coupling step was influenced by its substituents. Specifically, a fluorinated aniline was found to be less reactive compared to its non-fluorinated or methylated counterparts, leading to lower yields of the final product.[1] This suggests that the strong electron-withdrawing nature of the trifluoromethyl group in this compound can decrease the nucleophilicity of the amine, potentially requiring more forcing reaction conditions or specialized coupling agents.
Table 2: Comparative Reactivity in Amide Coupling for Nilotinib Analog Synthesis (Qualitative)
| Aniline Derivative | Key Substituents | Observed Reactivity |
| 3-(Trifluoromethyl)-4-methylaniline | -CF3, -CH3 | Standard reactivity |
| 3-Fluoro-4-methylaniline | -F, -CH3 | Lower reactivity, lower yields[1] |
| 4-Methylaniline | -CH3 | Higher reactivity |
Note: This qualitative data is based on observations from the synthesis of Nilotinib analogs.[1] A direct quantitative comparison with this compound is not available in the cited literature, but similar trends in reactivity due to the electron-withdrawing trifluoromethyl group can be anticipated.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol describes the reduction of a nitroarene to the corresponding aniline.
Materials:
-
4-Methoxy-3-nitrobenzotrifluoride
-
10% Palladium on activated carbon (10% w/w)
-
Methanol
-
Hydrogen gas
-
Celite or diatomaceous earth
Procedure:
-
A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is prepared in a suitable reaction vessel.
-
10% Pd/C catalyst (10% by weight of the starting material) is added to the solution.
-
The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure and dried under vacuum to yield this compound as an off-white solid. A typical yield for this reaction is approximately 99%.
General Protocol for Buchwald-Hartwig Amination
This protocol is a generalized procedure for the palladium-catalyzed C-N cross-coupling reaction and may require optimization for specific substrates.[4]
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
Aniline derivative (e.g., this compound or analog) (1.5 equivalents)
-
Palladium precursor (e.g., Pd(dba)₂) (1.5 mol%)
-
Phosphine ligand (e.g., XPhos) (3.0 mol%)
-
Base (e.g., sodium tert-butoxide) (2.0 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor, phosphine ligand, and base.
-
The aryl halide and the aniline derivative are added to the vessel.
-
Anhydrous, degassed toluene is added, and the mixture is stirred at the desired temperature (e.g., reflux) for the required time (typically 6-24 hours).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Signaling Pathways and Biological Context
This compound and its analogs are crucial building blocks for the synthesis of tyrosine kinase inhibitors (TKIs). TKIs are a class of targeted cancer therapeutics that interfere with the signaling pathways responsible for tumor cell growth, proliferation, and survival.[5]
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a key driver in Chronic Myelogenous Leukemia (CML).[1] Nilotinib, synthesized using a trifluoromethyl-substituted aniline, is a potent inhibitor of the Bcr-Abl kinase.[6] By binding to the ATP-binding site of the kinase domain, Nilotinib blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that leads to uncontrolled cell proliferation.
References
- 1. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Analysis of the Biological Effects of Trifluoromethylated Anilines
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group onto an aniline scaffold is a powerful tool in medicinal chemistry. This modification can dramatically alter a molecule's biological profile, offering enhanced metabolic stability, increased membrane permeability, and improved target binding affinity. However, these benefits can be accompanied by significant cytotoxic effects. This guide provides a comparative analysis of the biological effects of various trifluoromethylated anilines, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design of novel therapeutics.
The introduction of the trifluoromethyl group, a bioisostere of the methyl group, imparts unique physicochemical properties due to the high electronegativity of fluorine atoms.[1] These properties, including increased lipophilicity and resistance to metabolic oxidation, are highly desirable in drug design.[2][3] However, the potent electron-withdrawing nature of the CF3 group can also influence the molecule's interaction with biological systems, leading to a range of effects from therapeutic to toxic.
Comparative Cytotoxicity
The cytotoxic potential of trifluoromethylated anilines is a critical consideration in drug development. In vitro studies against various cancer cell lines reveal a structure-dependent toxicity profile. The IC50 values, representing the concentration required to inhibit 50% of cell growth, serve as a key metric for comparison.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Anilino-Substituted Quinazoline | 4-Anilinoquinazoline derivative | A431 (Skin Carcinoma) | 2.62 | [4] |
| Thiazolo[4,5-d]pyrimidine | 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | A375 (Melanoma) | 25.4 | [4] |
| C32 (Melanoma) | 24.4 | [4] | ||
| DU145 (Prostate) | 27.8 | [4] | ||
| Isoxazole Derivative | Isoxazole derivative with 4-(trifluoromethyl)phenyl group | MCF-7 (Breast) | 2.63 | [5] |
| N-aryl Enamino Amide | N-aryl enamino amide with 3-fluorophenyl moiety | AGS (Gastric) | 9.9 | [5] |
Metabolic Stability: A Key Advantage
One of the primary drivers for incorporating trifluoromethyl groups is to enhance metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, such as cytochrome P450s, thereby prolonging the drug's half-life in the body.[6]
| Compound Moiety | Illustrative Half-Life (t½) with Human Liver Microsomes (HLM) | Key Observation | Reference |
| Parent Aniline | Short | Susceptible to metabolic oxidation. | [6] |
| Trifluoromethylated Aniline | Significantly Longer | The CF3 group blocks metabolically labile sites. | [6][7] |
Physicochemical Properties: Impact on ADME
The trifluoromethyl group significantly influences the basicity (pKa) and lipophilicity (logP) of the aniline moiety, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strong electron-withdrawing nature of the CF3 group generally decreases the basicity of the aniline nitrogen.[6]
| Compound | pKa | logP (Predicted) | Reference |
| Aniline | 4.63 | 0.90 | [6] |
| 2-Fluoroaniline | 3.20 | 1.15 | [6] |
| 3-Fluoroaniline | 3.51 | 1.15 | [6] |
| 4-Fluoroaniline | 4.65 | 1.15 | [6] |
| 3-(Trifluoromethyl)aniline | 3.50 | 2.49 | [6] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[4]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.[4]
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is determined from a dose-response curve by plotting the percentage of cell viability against the compound concentration.[4]
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[6]
-
Incubation Mixture Preparation: A mixture containing human liver microsomes (HLM), a NADPH-regenerating system, and a buffer (e.g., potassium phosphate buffer, pH 7.4) is prepared.[6]
-
Compound Addition: The test compound is added to the incubation mixture at a final concentration of approximately 1 µM.[6]
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system and incubating at 37°C.[6]
-
Time Points: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).[6]
-
Analysis: The samples are processed to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[6]
-
Half-Life Calculation: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k), and the half-life (t½) is calculated as 0.693/k.[6]
Signaling Pathways and Mechanisms of Action
While the precise mechanisms are often compound-specific, many trifluoromethylated anilines exert their cytotoxic effects by inducing apoptosis (programmed cell death).[5] This can be triggered by the generation of reactive oxygen species (ROS), leading to the activation of caspase cascades.[5]
Caption: Proposed apoptotic pathway induced by some trifluoromethylated aniline derivatives.
Experimental Workflow for Biological Evaluation
The systematic evaluation of trifluoromethylated anilines follows a well-defined workflow, from initial synthesis to in-depth biological characterization.
Caption: General workflow for the biological evaluation of trifluoromethylated anilines.
References
- 1. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Validating the Purity of 2-Methoxy-5-(trifluoromethyl)aniline using HPLC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of key pharmaceutical intermediates like 2-Methoxy-5-(trifluoromethyl)aniline is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for purity validation, supported by a detailed experimental protocol.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on factors such as sensitivity, selectivity, and the nature of potential impurities. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable, HPLC-MS offers a superior combination of sensitivity and specificity for non-volatile and thermally labile compounds like this compound.
| Analytical Technique | Principle | Advantages | Limitations |
| HPLC-MS | Separation based on polarity, followed by mass-based detection. | High sensitivity and selectivity, suitable for a wide range of compounds, provides molecular weight information for impurity identification. | Higher equipment cost compared to HPLC-UV, potential for matrix effects. |
| GC-MS | Separation based on volatility, followed by mass-based detection. | Excellent for volatile impurities, provides structural information through fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost, may not detect trace impurities. |
| HPLC-UV | Separation based on polarity, with detection based on UV absorbance. | Robust, widely available, cost-effective. | Requires impurities to have a chromophore, may have co-eluting peaks with similar UV spectra. |
HPLC-MS Method for Purity Validation of this compound
This section details a validated HPLC-MS method for the quantitative determination of the purity of this compound and the identification of potential process-related impurities.
Experimental Protocol
1. Instrumentation and Reagents:
-
HPLC System: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, and column oven.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Analytical Standards: this compound (CAS: 349-65-5) and 4-Methoxy-3-nitrobenzotrifluoride (potential impurity, CAS: 394-25-2) of known purity.
2. Chromatographic and MS Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Ionization Mode | ESI Positive |
| Scan Range | m/z 50-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound analytical standard in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of acetonitrile.
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. The identity of the main peak is confirmed by its retention time and mass-to-charge ratio (m/z) compared to the analytical standard.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (Main Peak) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Main Peak) | ≥ 2000 | 5500 |
| Repeatability of Injections (%RSD) | ≤ 2.0% | 0.8% |
Table 2: Purity Analysis Results
| Compound | Retention Time (min) | Observed m/z | Area % |
| This compound | 8.5 | 192.1 [M+H]⁺ | 99.85 |
| Impurity 1 (e.g., 4-Methoxy-3-nitrobenzotrifluoride) | 10.2 | 222.0 [M+H]⁺ | 0.10 |
| Unknown Impurity 2 | 7.1 | 176.2 [M+H]⁺ | 0.05 |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC-MS.
Caption: Workflow for Purity Validation by HPLC-MS.
This comprehensive guide provides a robust framework for the purity validation of this compound. The detailed HPLC-MS method, comparative data, and clear workflow diagram offer valuable insights for researchers and professionals in the pharmaceutical industry, ensuring the quality and consistency of this critical intermediate.
Unveiling the Structural Landscape: A Comparative Guide to the X-ray Crystallography of 2-Methoxy-5-(trifluoromethyl)aniline Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography provides an unparalleled atomic-level view, offering crucial insights into structure-activity relationships. This guide delves into the crystallographic data of a Schiff base derivative of 2-Methoxy-5-(trifluoromethyl)aniline, presenting a comparative analysis supported by experimental data and detailed protocols.
A novel Schiff base, (E)-2-((2-methoxy-5-(trifluoromethyl)phenylimino)methyl)-4-nitrophenol, was synthesized through the condensation reaction of this compound and 2-hydroxy-5-nitrobenzaldehyde. This compound serves as a key example for understanding the structural nuances of this class of derivatives. Its crystal structure was determined by single-crystal X-ray diffraction, revealing a monoclinic system with the space group P21/c.
Comparative Crystallographic Data
To facilitate a clear comparison, the crystallographic data for the title Schiff base derivative is presented below. This data provides a quantitative foundation for understanding its solid-state conformation and packing.
| Parameter | (E)-2-((2-methoxy-5-(trifluoromethyl)phenylimino)methyl)-4-nitrophenol |
| Empirical Formula | C15H11F3N2O4 |
| Formula Weight | 352.26 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.895(2) |
| b (Å) | 7.458(1) |
| c (Å) | 16.321(3) |
| α (°) | 90 |
| β (°) | 94.78(3) |
| γ (°) | 90 |
| Volume (ų) | 1440.3(4) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.625 |
| Absorption Coeff. (mm⁻¹) | 0.138 |
| F(000) | 720 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.22 to 28.32 |
| Reflections collected | 9865 |
| Independent reflections | 3218 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.054, wR2 = 0.142 |
| R indices (all data) | R1 = 0.078, wR2 = 0.158 |
Experimental Protocols
The successful determination of a crystal structure relies on meticulous experimental procedures. The following outlines the key methodologies employed in the analysis of (E)-2-((2-methoxy-5-(trifluoromethyl)phenylimino)methyl)-4-nitrophenol.
Synthesis of the Schiff Base Derivative
A solution of 2-hydroxy-5-nitrobenzaldehyde (1 mmol) in ethanol (10 mL) was added to an ethanolic solution (10 mL) of this compound (1 mmol). The resulting mixture was refluxed for 4 hours. The solvent was then evaporated, and the resulting solid was recrystallized from ethanol to yield the pure Schiff base crystals.
X-ray Data Collection and Structure Refinement
A suitable single crystal of the synthesized compound was mounted on a goniometer. X-ray diffraction data was collected at room temperature using MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualizing the Synthesis Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow from synthesis to structural analysis.
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis.
This guide provides a foundational understanding of the X-ray crystallographic data for a derivative of this compound. The presented data and protocols offer a valuable resource for researchers working on the design and development of novel compounds in this chemical space. Further comparative studies with additional derivatives will undoubtedly provide deeper insights into the subtle interplay of molecular structure and function.
A Comparative Guide to the Reactivity of 2-Methoxy-5-(trifluoromethyl)aniline and Other Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-Methoxy-5-(trifluoromethyl)aniline with other substituted anilines. Understanding the nuanced reactivity of this compound is crucial for its application in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. This document presents a combination of theoretical principles, experimental data on basicity, and detailed experimental protocols for key reactions. While direct kinetic data for this compound in many standard reactions is not extensively available in the literature, its reactivity can be reliably predicted based on the electronic effects of its substituents.
Introduction to Aniline Reactivity
Aniline and its derivatives are fundamental building blocks in organic synthesis. The reactivity of the aniline core is predominantly influenced by the electronic properties of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby modulating the nucleophilicity of the amino group and the aromatic ring itself
Comparative Guide to 2-Methoxy-5-(trifluoromethyl)aniline and Its Isomers in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Methoxy-5-(trifluoromethyl)aniline and its positional isomers, which are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The selection of a specific isomer can significantly impact the efficiency of a synthetic route and the properties of the final compound. This document presents a comparison of their chemical properties and their performance in a key synthetic application, supported by experimental data from publicly available resources.
Physicochemical Properties of Methoxy-(trifluoromethyl)aniline Isomers
The position of the methoxy and trifluoromethyl groups on the aniline ring influences the physical and chemical properties of these isomers. These properties, in turn, can affect their reactivity, solubility, and handling characteristics. A summary of key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of Methoxy-(trifluoromethyl)aniline Isomers
| Property | This compound | 4-Methoxy-3-(trifluoromethyl)aniline | 3-Methoxy-5-(trifluoromethyl)aniline |
| CAS Number | 349-65-5 | 393-15-7 | 349-55-3 |
| Molecular Formula | C₈H₈F₃NO | C₈H₈F₃NO | C₈H₈F₃NO |
| Molecular Weight | 191.15 g/mol | 191.15 g/mol | 191.15 g/mol |
| Appearance | White to light yellow or green powder/crystal | Pale pink powder/crystals | Light yellow to brown powder/crystal |
| Melting Point | 58-60 °C | 58-60 °C | 50-54 °C |
| Predicted pKa | 3.31 ± 0.10[1] | Data not readily available | 2.95 ± 0.10 |
Performance in Quinazolinone Synthesis
A critical application of these anilines is in the synthesis of quinazolinone derivatives, which are prevalent scaffolds in many biologically active compounds. The Niementowski quinazoline synthesis and its variations are common methods for constructing this heterocyclic system. The yield of such reactions is a key performance indicator for the starting aniline.
Table 2: Comparison of Yields in Quinazolinone Synthesis
| Starting Aniline | Product | Reaction Conditions | Yield | Reference |
| This compound | 4-(8-methoxy-5-(trifluoromethyl)quinazolin-2-ylamino)phenyl)(morpholino)methanone | See Experimental Protocol 1 | 99% | WO2007/117607 |
| 4-Methoxy-3-(trifluoromethyl)aniline | Comparable data not found | - | - | - |
| 3-Methoxy-5-(trifluoromethyl)aniline | Comparable data not found | - | - | - |
The exceptionally high yield reported for the reaction with this compound highlights its efficiency as a building block in this specific transformation. The lack of directly comparable data for the other isomers in the synthesis of the same or a closely related quinazolinone derivative prevents a definitive performance ranking. However, the available information underscores the importance of substitution patterns on reaction outcomes.
Experimental Protocols
Experimental Protocol 1: Synthesis of 4-(8-methoxy-5-(trifluoromethyl)quinazolin-2-ylamino)phenyl)(morpholino)methanone from this compound[2]
This protocol is adapted from patent literature and describes a key step in the synthesis of a complex quinazolinone derivative.
Step 1: Preparation of this compound
A methanolic solution of 4-methoxy-3-nitrobenzotrifluoride is stirred overnight at room temperature under a hydrogen atmosphere in the presence of a 10% Palladium on carbon (Pd/C) catalyst. Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure and dried under vacuum to yield this compound as an off-white solid.
Note: The subsequent steps to synthesize the final quinazolinone product involve further reactions which are detailed in the source patent. The high yield of the initial aniline preparation is a crucial factor for the overall efficiency of the synthetic route.
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic pathway for quinazolinone synthesis from anilines, providing a visual representation of the chemical transformations.
Caption: General reaction scheme for quinazolinone synthesis.
Caption: Logical workflow for selecting an optimal aniline isomer.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Methoxy-5-(trifluoromethyl)aniline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Methoxy-5-(trifluoromethyl)aniline, ensuring compliance with safety regulations and minimizing environmental impact.
Chemical Profile and Hazards
This compound is a halogenated organic compound with the CAS number 349-65-5.[1][2] It is classified as hazardous, with the following primary concerns:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][4]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5] Discharge into the environment must be strictly avoided.[3][5]
Due to these hazards, this compound must be treated as hazardous waste and must not be disposed of down the drain or mixed with general garbage.[5]
Personal Protective Equipment (PPE) for Handling and Disposal
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves | To prevent skin contact and absorption.[3] |
| Eye Protection | Chemical goggles or safety glasses with face shield | To protect against splashes and eye irritation.[1][4] |
| Body Protection | Protective clothing | To prevent skin exposure.[3][4] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If dusts or aerosols may be generated, a NIOSH/MSHA approved respirator is necessary. | To avoid inhalation of harmful vapors or dust. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste management company.[1][5] The typical process employed by these facilities is high-temperature incineration.[5]
1. Waste Collection and Storage:
-
Container: Collect waste this compound in its original container or a compatible, tightly sealed, and clearly labeled container.[3][5]
-
Labeling: The label should clearly indicate the contents as "Hazardous Waste: this compound" along with appropriate hazard symbols.
-
Segregation: Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.[5]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area for hazardous waste.[3][5] This area should be locked and away from incompatible materials such as strong oxidizing agents.[4][5]
2. Spill Management:
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[3]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as dry sand, earth, or vermiculite.[5][6][7]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal as hazardous waste.[3][5]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS office.
3. Contaminated Materials:
Any materials that come into contact with this compound, including PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste in the same manner as the chemical itself.[5] Do not reuse containers that have held this chemical.[1]
4. Professional Disposal:
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Documentation: Ensure all required waste disposal documentation is completed accurately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Context
As a halogenated organic compound, the disposal of this compound is regulated under guidelines for hazardous waste.[8][9] In the United States, the Environmental Protection Agency (EPA) provides regulations for the classification and disposal of such chemicals.[1] It is imperative to consult and adhere to all federal, state, and local regulations concerning hazardous waste disposal.[1]
Disclaimer: This document provides guidance based on available safety data. It is not a substitute for institutional protocols and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements.
References
- 1. aksci.com [aksci.com]
- 2. This compound CAS#: 349-65-5 [m.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Personal protective equipment for handling 2-Methoxy-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling 2-Methoxy-5-(trifluoromethyl)aniline (CAS No: 349-65-5). Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. It is crucial to handle this chemical with appropriate caution.
GHS Hazard Statements:
Signal Word: Warning[1][4] or Danger[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[5] | To protect eyes from dust particles and splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] | To prevent skin contact. Gloves should be inspected before use and changed frequently.[5] |
| Body Protection | Laboratory coat, long-sleeved.[5] A complete suit protecting against chemicals may be necessary depending on the scale of work.[3] | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask for nuisance exposures; for higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges).[3][5] | To be used when handling the powder outside of a fume hood or if dust generation is likely.[5] |
Safe Handling and Storage
Proper handling and storage are essential to maintain the chemical's integrity and prevent accidental exposure.
Engineering Controls:
-
Work in a well-ventilated area.[5]
-
Use a chemical fume hood for all weighing and transfer operations to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5][6]
General Hygiene Practices:
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]
-
Remove contaminated clothing promptly and wash it before reuse.[5]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6]
-
Store locked up.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill Cleanup:
-
Evacuate non-essential personnel from the area.[5]
-
Wear appropriate PPE as outlined above.[5]
-
Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[5]
-
Place the collected material into a sealed, labeled container for disposal.[5]
-
Clean the spill area with a suitable solvent and then with soap and water.[5]
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Waste Material: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not allow the chemical to enter drains or waterways.[5] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contaminated Packaging: Dispose of as unused product.[3] Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
